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  • Product: (2,5-Difluoro-phenyl)-methyl-amine
  • CAS: 138563-58-3

Core Science & Biosynthesis

Foundational

Chemical and physical properties of (2,5-difluoro-phenyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals (2,5-Difluoro-phenyl)-methyl-amine , also known as 2,5-difluoro-N-methylaniline , is a fluorinated aromatic amine that serves as a critical building block i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(2,5-Difluoro-phenyl)-methyl-amine , also known as 2,5-difluoro-N-methylaniline , is a fluorinated aromatic amine that serves as a critical building block in the landscape of medicinal chemistry and pharmaceutical research. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a valuable intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, supported by experimental protocols and safety considerations, to empower researchers in their drug discovery and development endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of (2,5-difluoro-phenyl)-methyl-amine is paramount for its effective application in synthesis and research. Key identifiers and physical characteristics are summarized in the table below.

PropertyValueSource
CAS Number 138563-58-3[1]
Molecular Formula C₇H₇F₂N[2]
Molecular Weight 143.14 g/mol [2]
Physical Form Yellow Liquid[1]
Storage Temperature 0-5°C[1]
Structural and Molecular Data

The structure of (2,5-difluoro-phenyl)-methyl-amine, featuring a methylamino group attached to a 2,5-difluorinated benzene ring, is the primary determinant of its reactivity and utility.

IdentifierValue
InChI 1S/C7H7F2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
InChI Key SAGAEZGLJJTKRE-UHFFFAOYSA-N
SMILES CNC1=CC(F)=CC=C1F

Experimental Protocols for Property Determination

The following sections detail standardized experimental procedures for the characterization of (2,5-difluoro-phenyl)-methyl-amine.

Solubility Assessment

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. A systematic approach to solubility testing provides valuable insights into the compound's polarity and potential solvent systems.

Protocol for Solubility Testing:

  • Preparation: In separate small, dry test tubes, place approximately 100 mg of (2,5-difluoro-phenyl)-methyl-amine.

  • Solvent Addition: To each test tube, add 3 mL of a different solvent (e.g., water, diethyl ether, 5% aqueous NaOH, 5% aqueous HCl) in portions, shaking vigorously after each addition.

  • Observation: Observe whether the compound dissolves completely, partially, or remains insoluble.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the resulting solution with litmus paper to determine its acidic or basic nature.

  • Acid/Base Solubility: For water-insoluble compounds, the solubility in acidic and basic solutions can indicate the presence of basic (amine) or acidic functional groups, respectively.

G cluster_0 Solubility Testing Workflow A Start: (2,5-difluoro-phenyl)-methyl-amine B Add Water A->B C Soluble? B->C D Test with Litmus Paper C->D Yes F Add 5% HCl C->F No E Acidic, Basic, or Neutral D->E G Soluble? F->G H Basic Compound (Amine) G->H Yes I Add 5% NaOH G->I No J Soluble? I->J K Acidic Compound J->K Yes L Insoluble J->L No

Caption: Workflow for determining the solubility of (2,5-difluoro-phenyl)-methyl-amine.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of (2,5-difluoro-phenyl)-methyl-amine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For a secondary aromatic amine like (2,5-difluoro-phenyl)-methyl-amine, characteristic IR absorption bands would be expected for the N-H stretch, C-N stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For (2,5-difluoro-phenyl)-methyl-amine, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (143.14). Fragmentation patterns can provide further structural information. Common fragmentation pathways for aromatic amines involve cleavage of the C-N bond and fragmentation of the aromatic ring.

G cluster_1 Spectroscopic Analysis Workflow A Sample Preparation B ¹H and ¹³C NMR Spectroscopy A->B D IR Spectroscopy A->D F Mass Spectrometry A->F C Structural Elucidation B->C H Purity Assessment C->H E Functional Group Identification D->E E->H G Molecular Weight and Formula Confirmation F->G G->H

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (2,5-difluoro-phenyl)-methyl-amine is not widely available, safety data for its hydrochloride salt and other related fluoroanilines indicate that this class of compounds should be handled with care.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1]

The hydrochloride salt of 2,5-difluoro-N-methylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause respiratory irritation.[3]

Applications in Research and Drug Development

The unique properties conferred by the fluorine substituents make (2,5-difluoro-phenyl)-methyl-amine a valuable synthon in drug discovery. Fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups, thereby affecting the compound's pharmacokinetic profile.

Derivatives of N-methylaniline have shown potential as antimicrobial and anticancer agents.[3] The difluorophenyl moiety is a key structural feature in various inhibitors of enzymes such as sulfatases and receptor tyrosine kinases, highlighting its relevance in developing therapeutics for oncology.[2]

Conclusion

(2,5-Difluoro-phenyl)-methyl-amine is a key intermediate for the synthesis of complex and potentially therapeutic molecules. A thorough understanding of its chemical and physical properties, guided by systematic experimental characterization and adherence to strict safety protocols, is essential for its successful application in research and development. This guide provides a foundational framework for researchers working with this versatile building block, enabling them to leverage its unique properties in the pursuit of novel drug candidates.

References

  • PubChem. (n.d.). 2,5-Difluoro-N-[(pyrazin-2-yl)methyl]aniline. Retrieved from [Link]

  • Chemspace. (n.d.). 2,5-difluoro-4-methylaniline. Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-difluoro-N-methylaniline hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoroaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-difluoro-n-methylaniline hydrochloride (C7H7F2N). Retrieved from [Link]

  • MDPI. (2020). Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,5-Difluoroaniline, 99%. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Arkivoc. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 2-Fluoro-N-methylaniline. Retrieved from [Link]

  • Chemspace. (n.d.). 2,5-difluoro-4-methylaniline. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • UCSC. (n.d.). IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Chemguide. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Organic Letters. (2002). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Cyprus. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

Structural and Mechanistic Profiling of (2,5-Difluoro-phenyl)-methyl-amine Derivatives in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target affinity. Spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic for modulating a drug candidate's lipophilicity, metabolic stability, and target affinity. Specifically, the (2,5-difluoro-phenyl)-methyl-amine (also known as 2,5-difluorobenzylamine) scaffold has emerged as a highly privileged building block. By analyzing the crystal structures of its derivatives, we can decode the precise non-covalent interactions—such as weak C–H···F hydrogen bonding and π

π stacking—that dictate potent target engagement.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of (2,5-difluorophenyl)methanamine derivatives, elucidates the causality behind structural biology workflows, and establishes self-validating protocols for resolving high-resolution protein-ligand complexes.

The Structural Rationale: Why 2,5-Difluorobenzylamine?

The addition of fluorine at the 2- and 5-positions of a benzylamine ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule.

  • Electronic Modulation: Fluorine is highly electronegative. Its presence at the ortho (2-) and meta (5-) positions withdraws electron density from the aromatic ring, lowering the pKa of the adjacent primary amine. This fine-tunes the protonation state of the molecule at physiological pH, optimizing membrane permeability and CNS penetration 1.

  • Shape Complementarity: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. This allows the 2,5-difluorophenyl moiety to perfectly occupy tight, hydrophobic enzyme pockets without causing steric clashes, a phenomenon observed in the inhibition of the CASK pseudokinase 2.

  • Weak Intermolecular Interactions: Fluorine can act as a weak hydrogen bond acceptor. Crystallographic data explicitly shows that weak intermolecular C–H···F hydrogen bonds link these molecules into highly stable zigzag configurations, anchoring the ligand within the target protein's binding site 3.

Mechanism L 2,5-Difluorophenyl Derivative P Target Pocket (e.g., PRMT5 / CASK) L->P C-H···F Bonds Shape Complementarity I Orthosteric Inhibition P->I Displacement of Endogenous Substrate E Disease Pathway Modulation I->E Therapeutic Efficacy

Pharmacological mechanism of action for target inhibition by 2,5-difluorophenyl derivatives.

Crystallographic Profiling & Data Presentation

To understand how these derivatives behave in a solid state, we must examine their small-molecule crystal structures. A representative compound, (E)-(2,5-difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine, provides an excellent baseline for how the difluorophenyl ring orientates itself relative to other aromatic systems 3.

Table 1: Small-Molecule Crystallographic Parameters

Data derived from the crystal structure of (E)-(2,5-difluorobenzyl)[(2-ethoxynaphthalen-1-yl)methylidene]amine.

ParameterCrystallographic ValueStructural Implication
Chemical Formula C20H17F2NOStable Schiff base derivative
Crystal System MonoclinicAllows for dense molecular packing
Unit Cell Dimensions a=12.59 Å, b=14.30 Å, c=9.86 ÅDictates the spatial boundaries of the lattice
Dihedral Angle 85.82°Near-orthogonal orientation minimizes steric clash
Unit Cell Volume (V) 1684.3 ųHigh density, indicative of strong intermolecular forces
Primary Interaction Weak C–H···F hydrogen bondsDrives the formation of stable zigzag chains
Table 2: Target-Specific Binding Dynamics

When integrated into larger pharmacophores, the 2,5-difluorobenzylamine moiety drives selectivity across diverse targets.

Biological TargetScaffold TypeMechanistic Binding RolePotency / Selectivity
CASK (Pseudokinase) 2,4-diaminopyrimidineTargets the unique GFG motif; provides excellent shape complementarity 2.IC50 = 80-106 nM; >50x selectivity.
PRMT5 Spirocyclic lactamS-configured center optimizes fit; interacts with Phe580 4.High affinity in MTAP-deleted cancers.
NaV1.6 Aryl sulfonamideF-substitution enhances potency and CNS penetration 1.>40-fold selectivity over NaV1.1.

Self-Validating Experimental Protocol: Co-Crystallization & Structure Resolution

To reliably determine the binding mode of a novel (2,5-difluorophenyl)methanamine derivative within a target protein (e.g., CASK or PRMT5), one must employ a rigorous, self-validating crystallographic workflow. I have designed the following protocol to ensure that every experimental choice is governed by strict causality.

Workflow S1 1. Ligand Synthesis (2,5-difluorobenzylamine) S3 3. Complex Formation (Ligand Saturation) S1->S3 S2 2. Protein Purification (Target Kinase/Enzyme) S2->S3 S4 4. Vapor Diffusion (Crystallization) S3->S4 S5 5. X-Ray Diffraction (Synchrotron, 100K) S4->S5 S6 6. Phase Refinement (Self-Validation via R-free) S5->S6

Experimental workflow for the co-crystallization of protein-ligand complexes.

Step 1: Protein-Ligand Complex Formation
  • Procedure: Concentrate the purified target protein (e.g., PRMT5) to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1 mM TCEP. Add the (2,5-difluorophenyl)methanamine derivative at a 3:1 to 5:1 molar excess. Incubate at 4°C for 2 hours.

  • Causality: The 2,5-difluorophenyl moiety is highly hydrophobic. A molar excess ensures complete saturation of the binding pocket, while the low temperature prevents protein degradation and minimizes the entropic penalty of ligand binding.

Step 2: Vapor Diffusion Crystallization
  • Procedure: Utilize the sitting-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5). Seal and incubate at 18°C.

  • Causality: Vapor diffusion allows for the slow, controlled equilibration of precipitant concentration. The slow dehydration of the drop forces the protein-ligand complex into an ordered, supersaturated state, promoting nucleation over amorphous precipitation.

Step 3: Cryoprotection and X-Ray Diffraction
  • Procedure: Briefly soak the resulting crystals in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source.

  • Causality: Glycerol replaces the water molecules in the crystal lattice's solvent channels. If water were left to freeze, it would expand and form crystalline ice, destroying the protein lattice and producing parasitic diffraction rings. Data collection at 100 K mitigates radiation damage caused by free radicals generated by the high-energy X-ray beam.

Step 4: Phase Determination and Self-Validation (E-E-A-T Standard)
  • Procedure: Process the data using XDS and solve the phases via Molecular Replacement (MR) using an apo-structure as a search model. Perform iterative rounds of refinement using Phenix.refine.

  • Self-Validating Logic: How do we know the structure is correct? We rely on the Rfree​ value and the Ramachandran plot .

    • Validation 1: 5% of the diffraction reflections are excluded from the refinement process to calculate Rfree​ . If the model is overfitted, Rwork​ will drop while Rfree​ remains high. A valid structure requires an Rfree​ below 0.25 and an Rwork​ / Rfree​ gap of less than 0.05.

    • Validation 2: The Ramachandran plot must show >95% of amino acid residues in favored regions, proving that the backbone torsion angles are stereochemically sound.

Conclusion

The (2,5-difluoro-phenyl)-methyl-amine scaffold is a masterclass in rational drug design. By leveraging its unique electronegativity, shape complementarity, and capacity for weak C–H···F hydrogen bonding, structural biologists can engineer highly selective inhibitors for challenging targets like CASK, PRMT5, and NaV1.6. Through rigorous, self-validating crystallographic workflows, we can continue to map the atomic-level interactions of these derivatives, accelerating the pipeline from benchtop synthesis to clinical therapeutics.

References

  • Title: (E)-(2,5-Difluorobenzyl)[(2-ethoxynaphthalen-1-yl)
  • Source: acs.
  • Title: Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.
  • Source: google.com (Google Patents)

Sources

Foundational

The Strategic Application of (2,5-Difluoro-phenyl)-methyl-amine in Targeted Drug Discovery: A Mechanistic and Methodological Whitepaper

Executive Summary & Physicochemical Rationale In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic to optimize a molecule's pharmacokinetics and target engagement. (2,5-Dif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a fundamental tactic to optimize a molecule's pharmacokinetics and target engagement. (2,5-Difluoro-phenyl)-methyl-amine , universally referred to as 2,5-difluorobenzylamine (2,5-DFBA) , has emerged as a privileged, high-value fluorinated building block[1]. Rather than acting as a standalone therapeutic, 2,5-DFBA is grafted onto core scaffolds to dictate the mechanism of action (MoA) of advanced drug candidates across oncology, virology, and neurology.

The Causality of Fluorination: The selection of the 2,5-difluoro substitution pattern is not arbitrary. The strongly electronegative fluorine atoms exert a profound electron-withdrawing effect, which deactivates the benzene ring toward cytochrome P450-mediated oxidative metabolism, thereby enhancing metabolic stability[1]. Simultaneously, these atoms modulate the pKa of the adjacent primary amine, optimizing the molecule's lipophilicity and membrane permeability. Within the active sites of target proteins, the 2,5-difluorobenzyl moiety acts as a highly specific geometric key, establishing multipoint CH-π interactions and halogen bonds within deep, hydrophobic enzyme pockets[2].

Mechanisms of Action Across Key Therapeutic Targets

The true utility of 2,5-DFBA is demonstrated by how it alters the binding kinetics and allosteric behavior of the scaffolds it is attached to.

Selective Clk1/4 Kinase Inhibition in Oncology

Cdc2-like kinases (Clk1 and Clk4) are critical regulators of pre-mRNA splicing. Their overexpression is frequently hijacked in tumorigenesis to ensure the survival of cancer cells. When 2,5-DFBA is coupled to a 5-methoxybenzothiophene-2-carboxamide scaffold, it yields highly potent, ATP-competitive inhibitors[2][3].

  • Mechanism of Action: The 2,5-difluorobenzyl moiety is conformationally directed into a highly specific, small hydrophobic cavity located in the lid of the ATP-binding pocket. The precise steric bulk and electrostatic profile of the fluorine atoms prevent the compound from binding to homologous off-target kinases (such as Dyrk1A). This selective inhibition disrupts spliceosome assembly, triggering nonsense-mediated decay of essential tumor survival mRNAs and inducing apoptosis[3].

Allosteric Modulation of Hepatitis B Virus (HBV) Capsid Assembly

Targeting the assembly of the HBV core protein (Cp) is a leading strategy for achieving a functional cure for Hepatitis B. 2,5-DFBA is utilized to synthesize 4-oxotetrahydropyrimidine-1(2H)-carboxamides, which function as Type II core protein allosteric modulators (CpAMs)[4].

  • Mechanism of Action: The 2,5-difluorobenzyl group inserts directly into the hydrophobic dimer-dimer interface of the HBV core protein. This physical wedge accelerates assembly kinetics unnaturally, misdirecting the Cp dimers to assemble into "empty" capsids. Because these capsids form too rapidly, they fail to encapsidate the viral pregenomic RNA (pgRNA) and polymerase, effectively halting viral DNA replication[4].

Pseudokinase CASK Stabilization

CASK is a calcium/calmodulin-dependent serine protein kinase implicated in severe neurological disorders. Inhibitors derived from 2,5-DFBA and 2,4-diaminopyrimidine-5-carboxamides act as highly selective Type-I inhibitors[5].

  • Mechanism of Action: Unlike typical kinases, CASK is a pseudokinase featuring an unusual GFG (Gly-Phe-Gly) motif instead of the standard DFG motif. The 2,5-difluorobenzyl moiety specifically targets the unique pocket created by this GFG motif, stabilizing the active state of the pseudokinase without disrupting its critical protein-protein scaffolding functions in neurons[5].

G A 2,5-Difluorobenzylamine Moiety B Insertion into ATP Pocket Hydrophobic Cavity A->B C Steric & Electrostatic Exclusion of Off-Targets B->C D Selective Clk1/4 Inhibition C->D E Disruption of pre-mRNA Splicing D->E

Logical pathway of 2,5-DFBA driven selective Clk1/4 inhibition and splicing modulation.

Quantitative Efficacy Data

The following table summarizes the quantitative impact of 2,5-DFBA incorporation across different therapeutic targets, highlighting its versatility in achieving sub-micromolar potency.

Target / Disease AreaCore ScaffoldMoA ClassificationEfficacy MetricRef
Clk1/4 (Oncology)5-Methoxybenzothiophene-2-carboxamideATP-competitive inhibitorIC₅₀ = 12.7 nM[3]
HBV (Virology)4-OxotetrahydropyrimidineType II CpAMEC₅₀ = 0.84 µM[4]
CASK (Neurology)2,4-Diaminopyrimidine-5-carboxamideType I InhibitorHigh ΔTm shift[5]

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and biological validation of 2,5-DFBA derivatives must follow rigorous, self-validating methodologies.

Protocol 1: Synthesis of 2,5-DFBA-Derived Amides via EDC/HOBt Coupling
  • Causality: Standard amide coupling can lead to racemization or low yields due to the deactivated nature of some fluorinated amines. Utilizing EDC·HCl in conjunction with HOBt·H2O suppresses racemization and generates a highly reactive ester intermediate, ensuring complete conversion[1][4].

  • Activation: Dissolve the carboxylic acid core scaffold (1.0 equiv) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 equiv) and HOBt·H2O (1.2 equiv). Stir for 15 minutes at room temperature under nitrogen to form the active HOBt-ester.

  • Coupling: Add 2,5-difluorobenzylamine (1.0 equiv) dropwise. Immediately add triethylamine (TEA, 2.0 equiv) to neutralize the HCl salt of the amine, maximizing its nucleophilicity[4]. Stir overnight.

  • Self-Validating Step (LC-MS Tracking): Aliquot 10 µL of the reaction mixture into methanol. Run via LC-MS. The protocol is validated to proceed to the next step only when the mass peak of the activated HOBt-ester is completely replaced by the molecular ion peak of the final amide product.

  • Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography (DCM/Petroleum ether)[2][5].

Protocol 2: Native Agarose Gel Electrophoresis for HBV CpAM Validation
  • Causality: To definitively prove a compound acts as a Type II CpAM (which induces empty capsids) rather than a Type I CpAM (which induces aberrant polymer aggregates), one must analyze intact capsids. Native agarose gels preserve the structural integrity of the multiprotein complexes, allowing separation based on charge and conformation[4].

  • Cell Treatment: Cultivate HepDES19 cells (an HBV stable cell line). Treat with the synthesized 2,5-DFBA derivative (0.1 to 10 µM) for 4 days[4].

  • Lysis: Lyse the cells using a mild 0.5% NP-40 buffer. Crucial: Avoid SDS or harsh denaturants, which would destroy the capsid architecture.

  • Electrophoresis: Load the clarified lysate onto a 1.2% native agarose gel. Run at 60V for 3 hours.

  • Transfer & Dual-Probing: Transfer the gel contents to a nitrocellulose membrane.

  • Self-Validating Step (Dual-Signal Verification): Probe the membrane first with an anti-HBV core antibody (Western blot) to detect the capsid protein. Subsequently, probe with a ³²P-labeled HBV DNA probe (Southern blot) to detect viral DNA. The MoA is validated as a Type II CpAM if and only if the Western blot shows a dense band of faster-migrating core protein (indicating altered empty capsids) while the Southern blot shows a complete absence of the ³²P-DNA signal at that exact molecular weight[4].

Workflow Step1 1. Amide Coupling (EDC/HOBt + 2,5-DFBA) Step2 2. HepDES19 Cell Treatment (4 Days) Step1->Step2 Step3 3. Native Agarose Gel Electrophoresis Step2->Step3 Step4 4. Dual Blotting (Anti-Cp Protein & 32P-DNA) Step3->Step4 Step5 Result: Fast-Migrating Empty Capsids Detected Step4->Step5

Step-by-step experimental workflow for synthesizing and validating 2,5-DFBA derived CpAMs.

References

  • National Institutes of Health (PMC). "Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus." NIH. Available at: [Link]

  • National Institutes of Health (PMC). "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency." NIH. Available at: [Link]

  • ACS Publications. "Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase." Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI. "5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency." MDPI. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Reductive Amination Strategies Utilizing (2,5-Difluoro-phenyl)-methyl-amine

Strategic Context in Drug Discovery (2,5-Difluoro-phenyl)-methyl-amine, commonly known as 2,5-difluorobenzylamine (CAS: 85118-00-9), is a high-value fluorinated building block extensively utilized in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

(2,5-Difluoro-phenyl)-methyl-amine, commonly known as 2,5-difluorobenzylamine (CAS: 85118-00-9), is a high-value fluorinated building block extensively utilized in medicinal chemistry. Its unique stereoelectronic profile makes it a critical pharmacophore in the development of HIV integrase inhibitors[1], CASK pseudokinase inhibitors[2], and novel anticonvulsant agents.

Reductive amination is the premier methodology for functionalizing this primary amine, accounting for approximately 25% of all C–N bond-forming reactions in pharmaceutical development[3]. This application note provides a definitive, self-validating guide to executing highly efficient reductive aminations with 2,5-difluorobenzylamine, focusing on the causality behind reagent selection and reaction conditions.

Mechanistic Causality & Reagent Selection

The Fluorine Inductive Effect

The fluorine atoms at the 2- and 5-positions of the benzyl ring exert a strong electron-withdrawing inductive effect (-I). This slightly reduces the basicity and nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. Despite this, 2,5-difluorobenzylamine remains highly reactive toward aldehydes and unhindered ketones. The reaction proceeds via nucleophilic addition to the carbonyl to form a transient hemiaminal, which dehydrates to an electrophilic imine (or iminium ion) before undergoing hydride reduction[4].

Mechanism A 2,5-Difluoro- benzylamine C Hemiaminal Intermediate A->C Addition B Carbonyl Compound B->C D Imine/Iminium Electrophile C->D -H₂O E Alkylated Amine Product D->E STAB Reduction

Mechanistic pathway of 2,5-difluorobenzylamine reductive amination.

Reagent Causality: Why STAB?

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the universal reagent of choice for this transformation[4].

  • Chemoselectivity: The three electron-withdrawing acetate groups stabilize the boron-hydride bond, making STAB significantly milder than sodium borohydride (NaBH₄). This prevents the premature reduction of the starting carbonyl into an alcohol, allowing the imine to fully form in situ[5].

  • Safety & Yield: Compared to sodium cyanoborohydride (NaCNBH₃), STAB avoids the generation of highly toxic hydrogen cyanide gas, does not require strict pH control, and consistently delivers higher yields with fewer side products[4].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent. While tetrahydrofuran (THF) can be used, DCE provides superior solubility for the bulky STAB complex, accelerating reaction kinetics[6].

Quantitative Reaction Metrics

The following table summarizes the operational parameters when reacting 2,5-difluorobenzylamine with various reducing agents.

Reducing AgentPreferred SolventAcid Catalyst Required?Relative Reaction RateSafety / Toxicity Profile
NaBH(OAc)₃ (STAB) DCE / THFKetones only (AcOH)Fast (1–4 h)Low (Generates Acetate)
NaCNBH₃ MeOH / THFYes (pH 5–6)Moderate (4–12 h)High (Generates Cyanide)
NaBH₄ MeOHIndirect (Stepwise)Very Fast (Minutes)Low (Generates Borates)

Validated Experimental Protocols

Protocol A: Direct Reductive Amination (Standard One-Pot)

Best for: Aldehydes and unhindered aliphatic/cyclic ketones.

Workflow S1 1. Substrate Mixing (DCE) S2 2. Acid Catalyst (If Ketone) S1->S2 S3 3. STAB Addition (1.4-1.6 eq) S2->S3 S4 4. LC-MS Monitoring S3->S4 S5 5. Aqueous Quench S4->S5

Standard operational workflow for STAB-mediated direct reductive amination.

Step-by-Step Procedure:

  • Substrate Mixing: In an oven-dried flask under nitrogen, dissolve the carbonyl compound (1.0 equiv) and 2,5-difluorobenzylamine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration[6].

  • Catalysis (Conditional): If the substrate is a ketone, add glacial acetic acid (1.0–2.0 equiv). Causality: Ketones are sterically hindered and less electrophilic; acid protonates the carbonyl, driving hemiaminal dehydration. Do not add acid for aldehydes to prevent side reactions[5].

  • Hydride Addition: Add STAB (1.4–1.6 equiv) portion-wise at room temperature. Stir the suspension vigorously.

  • Reaction Monitoring: Stir for 1–4 hours. Monitor via LC-MS or TLC.

  • Quench & Extraction: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃. Self-Validation Check: Vigorous CO₂ evolution will occur if acetic acid was used. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc or DCM/MeOH gradient).

Protocol B: Indirect Reductive Amination (Stepwise)

Best for: Highly sterically hindered ketones or scenarios where dialkylation is a persistent risk[5].

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve the carbonyl compound (1.0 equiv) and 2,5-difluorobenzylamine (1.0 equiv) in anhydrous Methanol (MeOH). Add activated 3Å molecular sieves or Titanium(IV) isopropoxide (1.5 equiv) as a water scavenger.

  • Dehydration: Stir at room temperature or reflux for 4–12 hours until complete imine formation is confirmed by NMR or GC-MS.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (1.5 equiv) portion-wise. Causality: NaBH₄ is highly reactive in MeOH; pre-forming the imine ensures the hydride strictly reduces the C=N bond rather than the starting carbonyl[4].

  • Workup: Quench with water, filter through a Celite pad (if Ti(OiPr)₄ was used, to remove TiO₂ salts), and extract with EtOAc.

Self-Validating Analytical System

To ensure trustworthiness and reproducibility, validate your reaction using the following parameters:

  • Mass Spectrometry (LC-MS/GC-MS): The molecular weight of 2,5-difluorobenzylamine is 143.14 g/mol [3]. The target secondary amine will exhibit an [M+H]+ peak corresponding to (MWcarbonyl​+143.14−16(for oxygen)+2(for hydrogen)) .

  • TLC Staining: Use a Ninhydrin stain. Unreacted 2,5-difluorobenzylamine (primary amine) will stain dark purple/blue, whereas the successfully alkylated product (secondary amine) will typically stain orange or brown.

  • NMR Verification: In ¹H-NMR, confirm the disappearance of the highly deshielded aldehyde proton ( δ 9.5–10.5 ppm) and the appearance of new benzylic methylene protons ( δ 3.7–4.0 ppm) coupling to the newly formed amine.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGquI4BvyN2shmiMsbuEN1r0hXy7dF3DIlw1fi6FyescqMIY5xhrfK21W2tdO-CnmtjAUWTCNoHT3rZVbDY1JK_lShkeJmE7JXyckclkh29z_Xamp2VOL3IDtz5a-8QDXGWwSTn]
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXU2zme0YmWsGXk2Rd4PkS1XaO1TC8Ro60MG3yHB6TetlHXTPnlvwr--rIYYR8sV6HtRgbk4NL_MkWC-gKAESmMgcUEP3ekqsP5GD9oCR6RLn_0LaxF2jOdmATlNWNZvXVV7-u3HQw0ZXQNeOQt-ZJLL2Hjh4YUW37]
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVl4LJdGwq9eYh9aZZXL59PLUAF04EgyVB_LZ8wuCZQ5IO8UepzafoVu1KamrV9lSmNCcSYW77skSbgbAJ2BCHKI8-xwN6Ba_ujvSQ9CAKvIQyQ5KfWkL_xw2RN50H--BxMhw=]
  • (2,5-Difluoro-phenyl)-methyl-amine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP32foi0_diPqaMqwWBJMe1ChM-sNDs_Jl-Lp5v6R7Zomrjo4H0W7veQf_fvY14Il-b3rOdVvAXeQFr1FTaojJbvvIZO79QQdlW243KqvH7HqtMSxp3wpWbbJ2-6IHCOuq2lCh]
  • Design and Development of a Chemical Probe for Pseudokinase Ca2+/calmodulin-Dependent Ser/Thr Kinase. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.
  • CN1558898A - Antiviral agent. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpZj9bCcrVyZvvfJIVSQwy-N2XvlSgmEPJW9LO4PU4hT1uZClWqcnC_kGXlGhHgN72tltuzbDaC_qNSSJgQNzbwWN3lTB1QOJ-3LIjShocFzOF0VHFtWu99H5RPrdzaeqep_A_71sUOjA=]

Sources

Application

Incorporating (2,5-difluoro-phenyl)-methyl-amine into peptide sequences

An Application Guide to the Strategic Incorporation of (2,5-difluoro-phenyl)-methyl-amine into Peptide Scaffolds Preamble: The Imperative for Advanced Peptide Modification In the landscape of modern drug discovery, nativ...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Incorporation of (2,5-difluoro-phenyl)-methyl-amine into Peptide Scaffolds

Preamble: The Imperative for Advanced Peptide Modification

In the landscape of modern drug discovery, native peptides, despite their high potency and selectivity, are often handicapped by poor pharmacokinetic profiles, including rapid enzymatic degradation and low membrane permeability.[1][2][3] Strategic chemical modifications are therefore not merely advantageous but essential for translating potent peptide leads into viable therapeutics. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this effort. This guide focuses on the rationale and practical methodologies for incorporating a specific and powerful UAA motif: N-methyl-(2,5-difluorophenyl)glycine.

This modification combines two potent strategies:

  • N-Methylation: The addition of a methyl group to the backbone amide nitrogen. This modification imparts steric shielding against proteolytic enzymes, enhances metabolic stability, and can significantly improve membrane permeability by removing a hydrogen bond donor.[1][3][4] Furthermore, it introduces a significant conformational constraint, which can lock the peptide into a bioactive conformation or be used to explore conformational space.[5][6]

  • Aromatic Fluorination: The inclusion of fluorine atoms on the phenyl ring. Fluorine's unique electronic properties can modulate the pKa of nearby functional groups, enhance binding affinity through new electronic interactions, and improve metabolic stability by blocking sites of oxidative metabolism.[7][8][9] The difluoro-substitution pattern, in particular, creates a unique electronic and steric profile that can be exploited to fine-tune protein-ligand interactions.[]

This document provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the effective synthesis and characterization of peptides containing the (2,5-difluoro-phenyl)-methyl-amine moiety.

Mechanistic Rationale and Strategic Considerations

The decision to incorporate N-methyl-(2,5-difluorophenyl)glycine should be driven by a clear therapeutic objective. The primary effects of this modification are a significant increase in steric bulk and lipophilicity at the target position.

Causality Behind the Modification:

  • Enhanced Proteolytic Resistance: The N-methyl group acts as a steric shield, physically obstructing the approach of proteases that would otherwise cleave the peptide bond.[4] This is a primary driver for increasing the in vivo half-life of a peptide therapeutic.

  • Improved Membrane Permeability: By replacing an amide N-H group (a hydrogen bond donor) with an N-CH₃ group, the overall hydrogen bonding capacity of the peptide is reduced.[3][4] This decreases polarity and can facilitate passive diffusion across hydrophobic cell membranes, a critical step toward oral bioavailability.[2][5]

  • Conformational Rigidity: The steric clash between the N-methyl group and the adjacent alpha-carbon substituent restricts the rotation around the peptide bond (the ω angle) and can favor a cis amide bond conformation.[5] This "locking" of the backbone can pre-organize the peptide into its bioactive conformation, increasing potency, or be used in an "N-methyl scan" to probe the conformational requirements for activity.[6]

  • Fine-Tuning of Binding Interactions: The difluorophenyl side chain offers unique interaction potential. The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially leading to favorable orthogonal multipolar interactions with the target receptor.[9][11] It also increases hydrophobicity, which can enhance binding in hydrophobic pockets.[12]

However, these benefits are accompanied by significant synthetic challenges. The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine, making subsequent peptide bond formation exceptionally difficult.[4][13][14] This necessitates specialized protocols and reagents to achieve efficient synthesis.

Synthesis Strategy: A Dual-Pronged Approach

There are two primary strategies for incorporating an N-methylated amino acid into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS).

  • The Building Block Approach: Synthesize the Fmoc-N-methyl-(2,5-difluorophenyl)glycine monomer first and then use it directly in a standard (though modified) SPPS protocol. This is often the most reliable method but requires the upfront synthesis of the custom amino acid.

  • The On-Resin N-Methylation Approach: Incorporate the parent amino acid, (2,5-difluorophenyl)glycine, into the growing peptide chain and then perform the N-methylation reaction directly on the resin-bound peptide. This method offers flexibility, as it doesn't require the synthesis of a custom monomer.[6][15]

This guide will provide detailed protocols for both approaches.

Detailed Experimental Protocols

Protocol A: On-Resin N-Methylation

This method, adapted from the work of Miller and Scanlan, involves a three-step sequence performed on the N-terminal amine of the growing peptide chain.[5][6] It is a robust method for site-selective N-methylation.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal (2,5-difluorophenyl)glycine residue

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • β-mercaptoethanol (BME)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Sulfonylation (o-NBS Protection):

    • Prepare a solution of o-NBS-Cl (5-10 equiv.) and collidine (5-10 equiv.) in DMF.

    • Add the solution to the resin and agitate at room temperature for 30-60 minutes.

    • Monitor the reaction for the disappearance of the free amine (a negative bromophenol blue test).

    • Wash the resin thoroughly with DMF and DCM.

  • Methylation:

    • Prepare a solution of DBU (5-10 equiv.) and dimethyl sulfate (5-10 equiv.) in DMF. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

    • Add the solution to the resin and agitate for 10-20 minutes.[14]

    • Wash the resin thoroughly with DMF.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of β-mercaptoethanol (10-20 equiv.) and DBU (5-10 equiv.) in DMF.[6]

    • Add the solution to the resin and agitate for 10-15 minutes. The solution will typically turn yellow. Repeat this step once more.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x). The resin is now ready for the next coupling step.

On_Resin_Methylation start Peptide-Resin with free N-terminal amine step1 1. Sulfonylation (o-NBS-Cl, Collidine) start->step1 inter1 o-NBS Protected Peptide-Resin step1->inter1 step2 2. Methylation (DMS, DBU) inter1->step2 inter2 N-Methylated & Protected Peptide-Resin step2->inter2 step3 3. Desulfonylation (β-mercaptoethanol, DBU) inter2->step3 end_node N-Methylated Peptide-Resin (Ready for next coupling) step3->end_node

Diagram: On-Resin N-Methylation Workflow.
Protocol B: SPPS Coupling of N-Methyl-(2,5-difluorophenyl)glycine

Coupling an amino acid onto the newly formed N-methyl secondary amine is the most challenging step in the synthesis. The steric hindrance requires a highly efficient coupling reagent and potentially longer reaction times or double coupling.

Comparative Analysis of Coupling Reagents:

ReagentCategoryReactivityRacemization RiskComments
HBTU/HCTUAminiumModerateLowOften insufficient for coupling to N-methyl residues, leading to low yields.[14][16]
HATU AminiumVery High Very Low Highly recommended. The 7-aza-benzotriazole moiety accelerates the reaction and minimizes racemization.[17][18][19]
PyAOP/PyBOP PhosphoniumVery HighLowExcellent for sterically hindered couplings, especially for consecutive N-methyl residues.[17][20][21]
COMUAminiumVery HighVery LowA modern, safer alternative to HATU with comparable or superior efficiency, especially in microwave-assisted synthesis.[15][21]

Materials:

  • N-methylated peptide-resin (from Protocol A or with a different N-methyl residue)

  • Fmoc-protected amino acid (4 equiv.)

  • HATU (3.95 equiv.)

  • DIEA (8 equiv.)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-methylated peptide-resin is swelled in DMF and ready for coupling.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add the DIEA to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.[13][18] The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling another bulky residue), extend the time or perform a second coupling.[13] Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.[15][22]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads. Wash them thoroughly.

    • Perform a bromophenol blue test to check for remaining free amines.[14][18] A yellow color indicates a complete reaction, while blue or green indicates an incomplete coupling. The Kaiser test will give a false negative.

    • If the coupling is incomplete, drain the solution and repeat steps 2 and 3 ("double coupling").

    • Once complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

SPPS_Coupling_Cycle start N-Methylated Peptide-Resin step1 1. Pre-activation (Fmoc-AA, HATU, DIEA) start->step1 Add reagents step2 2. Coupling (1-4 hours) step1->step2 step3 3. Monitoring (Bromophenol Blue Test) step2->step3 decision Complete? step3->decision step4 4. Wash (DMF, DCM) step5 5. Fmoc Deprotection (20% Piperidine/DMF) step4->step5 end_node Elongated Peptide-Resin (Ready for next cycle) step5->end_node decision->step2 No (Blue/Green) 'Recouple' decision->step4 Yes (Yellow)

Diagram: SPPS Cycle for Coupling onto an N-Methyl Residue.
Protocol C: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups must be removed. The choice of cleavage cocktail depends on the amino acids present in the sequence.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • 1,2-Ethanedithiol (EDT) - if Cys is present

  • Cold diethyl ether

Standard Cleavage Cocktail (Reagent K for general use):

  • TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)

  • A simpler and less odorous cocktail for sequences without sensitive residues (like Cys, Met, Trp) is TFA / TIS / H₂O (95 : 2.5 : 2.5) .[23]

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a high vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the pre-chilled cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The presence of Trt-protected residues may cause the solution to turn yellow or orange.[24]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a larger centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether with gentle swirling.

    • A white precipitate (the crude peptide) should form.

  • Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen and then under a high vacuum.

Protocol D: Purification and Analysis

The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Materials:

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • C18 RP-HPLC column (preparative and analytical)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Solvent A or a mixture of A/B to a concentration of 1-5 mg/mL. Centrifuge to remove any insoluble material.[25]

  • Analytical HPLC:

    • Inject a small amount (10-20 µL) onto an analytical C18 column.

    • Run a linear gradient, for example, 5% to 65% Solvent B over 30 minutes.

    • Monitor absorbance at 214 nm and 280 nm.

    • Data Interpretation: Peptides containing N-methylated residues often show broadened peaks or even two distinct, closely eluting peaks for a single product. This is due to the slow interconversion of cis and trans rotamers of the N-methylated amide bond on the HPLC timescale.[20][25] Running the HPLC at a slightly elevated temperature (e.g., 40-50°C) can sometimes help to coalesce these peaks into a single, sharper peak.[25]

  • LC-Mass Spectrometry (LC-MS): Couple the analytical HPLC to a mass spectrometer to confirm the mass of the desired product. The multiple peaks observed in the UV chromatogram should all correspond to the same mass.

  • Preparative HPLC:

    • Based on the analytical run, develop an optimized gradient for the preparative C18 column to separate the desired peptide from deletion sequences and other impurities.[26]

    • Inject the dissolved crude peptide and collect fractions corresponding to the target peptide peak(s).

  • Post-Purification:

    • Analyze the collected fractions by analytical HPLC/LC-MS to confirm purity.

    • Pool the pure fractions, freeze them, and lyophilize to obtain a pure, fluffy white powder.

Post_Synthesis_Workflow start Dried Peptide-Resin cleavage 1. Cleavage (TFA Cocktail) start->cleavage precipitation 2. Precipitation (Cold Diethyl Ether) cleavage->precipitation crude Crude Peptide Pellet precipitation->crude purification 3. RP-HPLC Purification crude->purification analysis 4. Analysis & Pooling (LC-MS, Analytical HPLC) purification->analysis lyophilization 5. Lyophilization analysis->lyophilization final_product Pure Lyophilized Peptide lyophilization->final_product

Diagram: Post-Synthesis Processing Workflow.

Troubleshooting Common Issues

  • Problem: Low coupling yield onto the N-methyl residue (incomplete reaction).

    • Cause: Insufficiently reactive coupling reagent or short reaction time.

    • Solution: Switch to HATU, PyAOP, or COMU. Increase coupling time to 4 hours or perform a double coupling. Consider using microwave assistance.[14][22]

  • Problem: Multiple peaks in the final HPLC trace.

    • Cause 1: Presence of cis/trans rotamers.

    • Solution 1: Confirm that the major peaks have the same mass via LC-MS. If so, this is likely the cause. Try analyzing at a higher column temperature.[25]

    • Cause 2: Deletion sequences from incomplete coupling.

    • Solution 2: The mass will be lower than the target mass. Optimize the coupling protocol (see above).

  • Problem: Side reactions during cleavage (e.g., modification of Trp, Met).

    • Cause: Inadequate scavengers in the cleavage cocktail.

    • Solution: Use a cocktail with appropriate scavengers like Reagent K. Ensure all reagents are fresh.[24][27]

Conclusion

The incorporation of an N-methyl-(2,5-difluorophenyl)glycine residue is a high-impact strategy for enhancing the drug-like properties of therapeutic peptides. While synthetically demanding, the challenges posed by steric hindrance can be overcome through the use of highly active coupling reagents like HATU and carefully optimized protocols. The on-resin methylation approach provides a flexible alternative to the pre-synthesis of a custom building block. Rigorous analytical characterization by RP-HPLC and mass spectrometry is essential to navigate the complexities of rotameric isomers and ensure the purity of the final product. By following the detailed methodologies outlined in this guide, researchers can successfully leverage this powerful modification to advance the development of next-generation peptide therapeutics.[3]

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Uray, K., & Kappe, C. O. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Microwave-Assisted Methods in Chemistry and Biology (pp. 221-233). Springer. [Link]

  • Rogers, J. R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Journal of the American Chemical Society. [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Rogers, J. R., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. PubMed. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Marsh, E. N. G. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 32-41. [Link]

  • Panke, S., et al. (2018). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. ChemBioChem, 19(21), 2297-2302. [Link]

  • Salwiczek, M., et al. (2012). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. [Link]

  • Bowerman, C. J., & Nilsson, B. L. (2016). Fluorinated peptide biomaterials. Peptide Science, 106(1), 104-125. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Siano, A. S., & Casale, C. H. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemical Letters, 29(2), 204-205. [Link]

  • NextSDS. (n.d.). [(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine. NextSDS. [Link]

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]

  • Molbase. (n.d.). [(2,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine. Molbase. [Link]

  • Tavassoli, A., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Scientific Reports, 8(1), 1735. [Link]

  • Gyros Protein Technologies. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Gyros Protein Technologies. [Link]

  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

  • Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for (2,5-difluoro-phenyl)-methyl-amine reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2,5-difluoro-phenyl)-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (2,5-difluoro-phenyl)-methyl-amine (also known as 2,5-difluorobenzylamine).

With a molecular weight of 143.14 g/mol , this fluorinated aromatic amine is a high-value building block in medicinal chemistry[1]. However, the strategic incorporation of fluorine atoms at the 2 and 5 positions significantly alters the electron density of the benzylic amine, impacting its pKa, lipophilicity, and reactivity[2]. This guide provides self-validating protocols and troubleshooting insights to help you navigate issues like imine dimerization, thermal degradation, and extraction inefficiencies.

Core Purification Workflows

The Self-Validating Acid-Base Extraction Protocol

Because (2,5-difluoro-phenyl)-methyl-amine is a basic amine, liquid-liquid extraction is the most robust initial purification step to separate it from neutral or acidic impurities (e.g., unreacted 2,5-difluorobenzaldehyde or nitrile precursors)[1]. This protocol is self-validating: the successful phase transfer of the product upon pH adjustment confirms the presence of the ionizable amine.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether). Slowly add 1M aqueous HCl until the aqueous phase reaches pH < 2. Causality: The free amine is protonated to form a water-soluble hydrochloride salt. The electron-withdrawing fluorine atoms inductively lower the amine's pKa compared to unsubstituted benzylamine[3]. Therefore, ensuring a sufficiently low pH is critical for complete protonation and migration into the aqueous phase.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove residual neutral impurities (like imine dimers)[4]. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH > 11. Causality: The amine salt is deprotonated back to the free base. Because of the lowered pKa, a highly alkaline environment (pH > 11) is required to ensure 100% conversion to the free base, which separates as an insoluble oil.

  • Extraction: Extract the alkaline aqueous phase with dichloromethane (DCM) three times. DCM is highly effective for benzylamines, yielding extraction rates exceeding 98%[5].

  • Drying & Concentration: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Vacuum Distillation

Atmospheric distillation of benzylamines often leads to thermal degradation. To prevent side reactions and purity decreases, distillation must be kept below 170°C, making vacuum distillation mandatory[6].

Step-by-Step Methodology:

  • Transfer the crude free base to a distillation flask equipped with a short-path distillation head.

  • Add a small amount of zinc dust to the flask. Causality: Zinc dust acts as a scavenger to prevent oxidation of the amine during the heating process[4].

  • Apply a high vacuum (e.g., < 0.1 mmHg to 200 mmHg)[6].

  • Slowly increase the oil bath temperature and collect the main fraction, which will boil significantly lower than its atmospheric boiling point.

Hydrochloride Salt Precipitation

For long-term storage or when ultra-high purity is required, converting the free base to a crystalline hydrochloride salt is a highly effective, workup-free purification method[1],[7].

Step-by-Step Methodology:

  • Dissolve the distilled free base in anhydrous diethyl ether.

  • Slowly add a stoichiometric amount of ethereal HCl dropwise under vigorous stirring at 0°C. Causality: The anhydrous environment prevents the highly hygroscopic salt from dissolving, forcing immediate precipitation of the pure (2,5-difluoro-phenyl)-methyl-amine hydrochloride.

  • Filter the precipitate rapidly under a nitrogen blanket and wash with cold anhydrous ether.

G Crude Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Extract with Et2O Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Separates Aq1 Aqueous Phase (Amine Hydrochloride) Acidify->Aq1 Separates Basify Add 2M NaOH (pH > 11) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Inorganic Salts) Basify->Aq2 Separates Org2 Organic Phase (Free Amine in DCM) Basify->Org2 Separates Dry Dry over Na2SO4 Evaporate Solvent Org2->Dry Split Choose Final Purification Dry->Split Distill Vacuum Distillation (< 0.1 mmHg) Split->Distill Salt HCl Salt Precipitation (Ethereal HCl) Split->Salt Pure1 Pure Free Base (Liquid) Distill->Pure1 Pure2 Pure HCl Salt (Solid) Salt->Pure2

Workflow for the purification of (2,5-difluoro-phenyl)-methyl-amine via extraction and distillation.

Troubleshooting Guide & FAQs

Q: My TLC shows multiple spots after storing the purified (2,5-difluoro-phenyl)-methyl-amine for a month. What happened? A: Benzylamines are notorious for degrading upon storage. The impurities are typically products of oxidation and condensation, specifically forming an imine dimer[4]. To recover the material, dissolve it in ether and add ethereal HCl to precipitate the salt. The imine dimer will remain in solution. Filter the salt, then free-base it with NaOH to recover the pure amine[4].

Q: During the acid-base extraction, my product yield is unusually low. Why? A: The electron-withdrawing nature of the two fluorine atoms at the 2 and 5 positions inductively lowers the pKa of the benzylic amine compared to a standard benzylamine[3]. If you only basify the aqueous layer to pH 8-9, a significant portion of the amine may remain protonated. Always basify to pH > 11 before extracting with DCM to ensure complete recovery[5].

Q: Can I purify the reaction mixture directly via silica gel chromatography? A: It is generally not recommended for primary benzylic amines without modification. Amines interact strongly with the acidic silanol groups on silica gel, leading to severe peak tailing and irreversible adsorption. If chromatography is unavoidable, you must pre-treat the silica with 1% triethylamine (TEA) or add 1% TEA to your eluent system to suppress tailing[7]. Alternatively, convert the amine to its HCl salt for purification by precipitation[7].

Q: Why is my vacuum distillation foaming uncontrollably? A: Foaming is usually caused by residual solvents (like DCM or ether) or dissolved gases. Ensure you have completely removed all low-boiling solvents using a rotary evaporator before applying a high vacuum. If foaming persists, use a larger distillation flask (fill no more than 1/3 full) and slowly step down the pressure rather than applying maximum vacuum instantly.

Quantitative Data & Physicochemical Properties

The following table summarizes the key properties and expected purification metrics for (2,5-difluoro-phenyl)-methyl-amine to aid in experimental planning.

Property / MetricValue / DescriptionImpact on Purification Strategy
Molecular Weight 143.14 g/mol [1]Used to calculate exact stoichiometry for HCl salt precipitation.
Physical State (Free Base) Colorless to pale yellow liquidRequires vacuum distillation for direct purification.
Physical State (HCl Salt) White crystalline solidAllows for purification via precipitation and recrystallization[7].
Optimal Extractant Dichloromethane (DCM)Yields >98% recovery during the basified extraction phase[5].
Distillation Pressure < 0.1 mmHg to 200 mmHgHigh vacuum is necessary to avoid thermal degradation at >170°C[6].

References

  • (2,5-Difluoro-phenyl)
  • How to purify Benzylamine?
  • 1-(3,4,5-Trifluorophenyl)
  • 2-Fluoro-6-methylbenzylamine | High-Quality Building Block Source: Benchchem URL
  • Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL
  • STUDY ON PURIFICATION TECHNOLOGY OF BENZYLAMINE FROM FERMENTATION BROTH Source: Beijing Institute of Technology URL
  • US6452056B1 - Process for the preparation of fluorobenzyl derivatives Source: Google Patents URL

Sources

Optimization

Minimizing side reactions when using (2,5-difluoro-phenyl)-methyl-amine

Technical Support Center: (2,5-difluoro-phenyl)-methyl-amine A Guide to Minimizing Side Reactions in Synthetic Applications Welcome to the technical support center for (2,5-difluoro-phenyl)-methyl-amine. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2,5-difluoro-phenyl)-methyl-amine

A Guide to Minimizing Side Reactions in Synthetic Applications

Welcome to the technical support center for (2,5-difluoro-phenyl)-methyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the use of this versatile building block. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles governing these reactions, enabling you to optimize your synthetic strategies proactively.

The unique electronic and steric profile of (2,5-difluoro-phenyl)-methyl-amine—a secondary aniline bearing two strongly electron-withdrawing fluorine atoms—presents specific challenges and opportunities in synthesis. This guide addresses the most common issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Reactivity & Handling

Question 1: Why is my reaction with (2,5-difluoro-phenyl)-methyl-amine sluggish compared to N-methylaniline, and what can I do about it?

Answer: The reduced reactivity, or poor nucleophilicity, of (2,5-difluoro-phenyl)-methyl-amine is a direct consequence of the electronic effects of the two fluorine substituents.[1][2]

  • Inductive Effect (-I): Fluorine is the most electronegative element and strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[2] This inductive effect deactivates the ring and, importantly, reduces the electron density on the nitrogen atom, making its lone pair less available for nucleophilic attack.

  • Resonance Effect (+M): While the fluorine atoms' lone pairs can donate into the ring's π-system, this effect is significantly weaker than the inductive withdrawal.[2]

The net result is a less basic and less nucleophilic amine compared to non-fluorinated analogues. To overcome this, consider the following strategies:

  • Use of a Base: Employing a non-nucleophilic base can deprotonate the amine, generating a more potent anionic nucleophile.[1]

  • Increase Reaction Temperature: Providing more thermal energy can overcome the activation barrier for sluggish reactions. Monitor carefully for decomposition or side-product formation.[1]

  • Catalyst Activation: In reactions like acylations or couplings, using a Lewis acid or transition metal catalyst can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic amine.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times by efficiently heating the reaction mixture.[1]

Section 2: Troubleshooting Acylation Reactions

Question 2: I am attempting to acylate (2,5-difluoro-phenyl)-methyl-amine but am seeing low yields and a significant amount of starting material. How can I improve this?

Answer: This is a classic issue stemming from the reduced nucleophilicity discussed in Q1. Standard acylation conditions (e.g., acyl chloride with a mild base like triethylamine) may be insufficient.

Troubleshooting Workflow:

G start Low Acylation Yield cause1 Insufficient Amine Nucleophilicity start->cause1 cause2 Poor Electrophile Reactivity start->cause2 sol1a Increase Basicity: Use stronger, non-nucleophilic base (e.g., DBU, NaH) cause1->sol1a sol1b Increase Temperature: Carefully heat the reaction (monitor for decomposition) cause1->sol1b sol2a Activate Electrophile: Use more reactive acylating agent (e.g., acid anhydride) cause2->sol2a sol2b Add Catalyst: Use catalytic DMAP with acid anhydride cause2->sol2b

Caption: Troubleshooting workflow for low-yield acylation reactions.

Detailed Protocol for Improved N-Acylation:

This protocol utilizes an acid anhydride with a catalytic amount of 4-Dimethylaminopyridine (DMAP), which forms a highly reactive acylpyridinium intermediate.

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add (2,5-difluoro-phenyl)-methyl-amine (1.0 eq.).

  • Solvent & Base: Dissolve the amine in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). Add a suitable base, such as pyridine or DIEA (1.5 eq.).

  • Catalyst: Add DMAP (0.1 eq.).

  • Reagent Addition: Slowly add the acid anhydride (1.2 eq.) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. Perform an acidic wash (e.g., 1M HCl) to remove the base and catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.[3] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Section 3: Controlling Selectivity in C-N Coupling Reactions

Question 3: In my Buchwald-Hartwig amination with an aryl bromide, I'm observing significant hydrodehalogenation of my coupling partner and low yield of the desired tertiary amine. What is causing this?

Answer: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in Buchwald-Hartwig couplings.[4] It can be promoted by several factors related to the catalyst system and reaction conditions. The choice of ligand and base is critical for promoting the desired C-N bond formation over competing pathways.[4]

Key Factors and Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Hydrodehalogenation 1. Inefficient reductive elimination. 2. β-hydride elimination from the amido complex. 3. Reaction with trace water.1. Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) that accelerate reductive elimination.[4] 2. Base Selection: A weaker base like K₃PO₄ or Cs₂CO₃ can be less prone to side reactions than strong alkoxides (e.g., NaOtBu).[5] 3. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and degassed.
Low Product Yield 1. Inactive catalyst. 2. Inappropriate ligand for the substrate.1. Use a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., XPhos Pd G3) form the active Pd(0) species more cleanly and efficiently than older sources like Pd(OAc)₂.[4] 2. Ligand Screening: The optimal ligand is highly dependent on the specific substrates. A small screen of different ligands is often beneficial.[4][6]
Homocoupling Dimerization of the aryl halide or amine.Optimize catalyst loading and reaction temperature. Lowering the temperature can often minimize this side reaction.[4]

General Protocol for Buchwald-Hartwig Amination:

  • Glovebox Setup: In an inert atmosphere glovebox, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 1.5 eq.) to an oven-dried reaction vial.

  • Reagent Addition: Add (2,5-difluoro-phenyl)-methyl-amine (1.2 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vial and place it in a preheated heating block (typically 80-110 °C). Stir for 12-24 hours, monitoring by LC-MS.[4]

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry, concentrate, and purify by column chromatography.

Section 4: Preventing Over-Reaction in Electrophilic Aromatic Substitution

Question 4: I want to perform a bromination on the aromatic ring of (2,5-difluoro-phenyl)-methyl-amine, but I'm concerned about over-bromination and oxidation. How can I achieve selective mono-bromination?

Answer: Your concern is valid. The N-methylamino group (-NHMe) is a powerful activating, ortho-, para-directing group.[7] Even with the deactivating fluorine atoms, its influence can lead to multiple substitutions and oxidative side reactions.[8][9]

The key to controlling this reactivity is to temporarily reduce the activating nature of the amino group by converting it into an amide—a strategy known as using a protecting group .[7][8][9]

G cluster_0 Synthetic Pathway Start (2,5-F)₂-Ph-NHMe (Highly Activated) Protected (2,5-F)₂-Ph-N(Me)Ac (Moderately Activated) Start->Protected 1. Acetylation (Ac₂O, Pyridine) Brominated Br-(2,5-F)₂-Ph-N(Me)Ac (Selective Product) Protected->Brominated 2. Bromination (NBS, MeCN) Final Br-(2,5-F)₂-Ph-NHMe (Final Product) Brominated->Final 3. Deprotection (aq. HCl, heat)

Sources

Troubleshooting

Technical Support Center: (2,5-Difluorophenyl)methanamine Solubility &amp; Handling

Welcome to the Application Support Knowledge Base. This portal provides advanced troubleshooting, physicochemical data, and validated protocols for optimizing the solubility and stability of (2,5-difluoro-phenyl)-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This portal provides advanced troubleshooting, physicochemical data, and validated protocols for optimizing the solubility and stability of (2,5-difluoro-phenyl)-methyl-amine (also known as 2,5-Difluorobenzylamine) in organic solvents. Designed for drug development professionals, this guide bridges the gap between theoretical physical chemistry and practical benchtop execution.

📊 Part 1: Knowledge Base & Physicochemical Profiling

A clear understanding of solubility in organic solvents is essential for the synthesis, purification, and formulation of pharmaceutical materials[1]. The free base of (2,5-difluorophenyl)methanamine is a colorless to light yellow liquid with a density of 1.23 g/mL[2]. Because it is a Category 1C corrosive liquid that causes severe skin burns, solvent optimization must be handled with appropriate safety measures[3].

Table 1: Physicochemical & Solvent Compatibility Profile
Property / Solvent ClassValue / CompatibilityMechanistic Rationale
CAS Number 85118-06-5Unique identifier for the free base amine.
Physical State Clear liquid (ambient)Low molecular weight and asymmetric fluorination prevent solid lattice formation at room temperature.
Alcohols (MeOH, EtOH) ExcellentHydrogen bonding between the primary amine and solvent hydroxyl groups easily overcomes cohesive forces.
Halogenated (DCM) ExcellentHigh polarizability of the solvent stabilizes the polar amine group without inducing side reactions.
Ketones / Esters Poor (Reactive)Nucleophilic attack by the amine leads to imine (Schiff base) or amide formation over time.
Aliphatic (Hexane) Poor (Insoluble)Lack of dipole or H-bond accepting ability fails to disrupt amine-amine cohesive networks, causing phase separation.

🛠️ Part 2: Troubleshooting Desk (FAQs)

Q1: Why does my free base amine precipitate or form a biphasic mixture when transitioning from methanol to aliphatic solvents like heptane? Causality: The primary amine group (-NH₂) is highly polar and forms strong intermolecular hydrogen bonds. While the 2,5-difluorophenyl ring provides some lipophilicity, the cohesive energy of the amine molecules heavily outweighs their adhesive interactions with non-polar aliphatic solvents. Solution: If a non-polar medium is required, utilize a co-solvent system (e.g., 10% 2-propanol in heptane) to bridge the polarity gap, or convert the amine into a highly lipophilic salt (e.g., a long-chain carboxylate) to mask the polar -NH₂ group.

Q2: I am observing a loss of yield and the appearance of a new spot on TLC when dissolving the amine in acetone or ethyl acetate. What is happening? Causality: Primary amines are strong nucleophiles. In the presence of ketones (e.g., acetone), they undergo a reversible condensation reaction to form imines. In esters like ethyl acetate, especially under basic conditions or prolonged heating, they can undergo nucleophilic acyl substitution to form N-(2,5-difluorobenzyl)acetamide. Solution: Switch to non-reactive, polar aprotic solvents like 2-methyltetrahydrofuran (2-MTHF) or halogenated solvents like dichloromethane (DCM).

Q3: How do I select an ICH-compliant solvent for scaling up the synthesis involving this amine? Causality: Pharmaceutical development mandates adherence to ICH Q3C guidelines to minimize the toxicity of residual solvents in the final active pharmaceutical ingredient (API)[4]. Solution: Avoid Class 1 solvents entirely. Minimize the use of Class 2 solvents (like methanol or toluene). Prefer Class 3 solvents such as ethanol, 1-propanol, or 2-MTHF, which possess PDE (Permitted Daily Exposure) limits of 50 mg/day or higher[4].

Q4: My amine solution turned cloudy upon standing in ambient air. Is it degrading? Causality: Primary amines readily absorb atmospheric carbon dioxide and moisture to form insoluble carbamate and carbonate salts. The electron-withdrawing fluorine atoms on the aromatic ring do not sufficiently reduce the nucleophilicity of the benzylic amine to prevent this reaction. Solution: Always purge storage vessels with dry nitrogen or argon, and prepare solutions using anhydrous, degassed organic solvents.

🧪 Part 3: Experimental Protocol Library

Every protocol provided below is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding.

Protocol A: Self-Validating Free-Basing and Organic Extraction

Objective: Extract the highly pure free base into an ICH Class 3 organic solvent.

  • Acid-Base Partitioning: Suspend 10 g of (2,5-difluorophenyl)methanamine hydrochloride in a biphasic mixture of 50 mL 2-MTHF and 50 mL deionized water.

  • Deprotonation: Add 1M NaOH dropwise under vigorous stirring.

    • Causality: The base converts the charged, water-soluble ammonium salt into the neutral, organic-soluble free base, driving it into the 2-MTHF layer.

  • Self-Validation Check (pH): Stop stirring and allow the layers to separate. Measure the pH of the aqueous layer. It must remain > 10 to ensure complete deprotonation. If pH < 10, add more NaOH and repeat.

  • Phase Separation & Extraction: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of 2-MTHF.

  • Self-Validation Check (TLC): Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin. A lack of purple/brown staining confirms the complete extraction of the amine into the organic phase.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Co-Solvent Crystallization of the Amine Hydrochloride Salt

Objective: Optimize the solid-state recovery of the amine from organic solvents.

  • Dissolution: Dissolve the free base amine in a minimal volume of absolute ethanol (approx. 3 mL/g).

  • Salt Formation: Slowly add 1.1 equivalents of HCl (ethanolic solution) dropwise while chilling on an ice bath.

    • Causality: The protonation is exothermic. Ethanol keeps the newly formed salt dissolved temporarily, preventing rapid "crash-precipitation" which traps impurities within the crystal lattice.

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise until the solution becomes persistently cloudy.

    • Causality: Heptane lowers the dielectric constant of the medium, drastically reducing the solubility of the ionic salt and inducing controlled nucleation.

  • Aging & Self-Validation Check: Age the suspension at 4°C for 2 hours. Filter a 1 mL aliquot of the supernatant and evaporate it to dryness. Weigh the residue. If the residue is >5% of the theoretical yield , the solubility is still too high; add more heptane and continue aging.

  • Filtration: Filter the bulk suspension and wash the filter cake with cold heptane.

🕸️ Part 4: Workflow Visualization

SolventOptimization Start Target: Optimize Solubility of 2,5-Difluorobenzylamine CheckForm Identify Current State Start->CheckForm FreeBase Free Base (Liquid) CheckForm->FreeBase SaltForm Amine Salt (Solid) CheckForm->SaltForm SolventSelect Select Organic Solvent FreeBase->SolventSelect SaltSolvent Select Polar Solvent SaltForm->SaltSolvent Reactive Ketones / Esters (Acetone, EtOAc) SolventSelect->Reactive Avoid (Side Reactions) NonReactive Ethers / Halogenated (2-MTHF, DCM) SolventSelect->NonReactive Optimal (High Solubility) Aliphatic Aliphatic Hydrocarbons (Hexane, Heptane) SolventSelect->Aliphatic Avoid (Phase Separation) Protic Alcohols (Methanol, Ethanol) SaltSolvent->Protic Optimal (H-Bonding) Aprotic Polar Aprotic (DMF, DMSO) SaltSolvent->Aprotic Good (Requires Purging)

Decision matrix for (2,5-difluorophenyl)methanamine solvent optimization.

📚 References

  • Impurities: Guideline for Residual Solvents Q3C(R8), ICH, 4

  • 2,5-Difluorobenzylamine Properties and Applications, Chem-Impex, 2

  • SAFETY DATA SHEET - 2,5-Difluorobenzylamine, TCI Chemicals, 3

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model, Physical Chemistry Research, 1

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for (2,5-Difluorophenyl)methanamine Amidation

Introduction (2,5-Difluorophenyl)methanamine (also known as 2,5-difluorobenzylamine) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and viral capsid as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2,5-Difluorophenyl)methanamine (also known as 2,5-difluorobenzylamine) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and viral capsid assembly modulators[1][2]. While traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) are reliable for small-scale discovery, the transition to process-scale synthesis demands green, atom-economical catalytic direct amidation[3]. This technical guide provides authoritative troubleshooting and optimization strategies for the catalytic amidation of this specific fluorinated amine.

Section 1: Catalyst Selection FAQs

Q1: How do the fluorine substitutions on (2,5-difluorophenyl)methanamine dictate catalyst selection? The inductive electron-withdrawing effect of the fluorine atoms at the 2- and 5-positions slightly reduces the nucleophilicity of the benzylic amine compared to an unsubstituted benzylamine. More critically, these halogens alter the pKa and solubility profile of the intermediate ammonium carboxylate salt[4]. To overcome the thermodynamic sink of this unreactive salt pair, highly electrophilic catalysts are required. We recommend ortho-iodo arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), or Group IV transition metal catalysts like Zirconium(IV) chloride[5][6].

Q2: Boronic Acids vs. Zirconium Catalysts: Which should I choose?

  • Boronic Acids (e.g., MIBA, DATB): These operate via the formation of a highly reactive mono- or di-acyloxyborane intermediate[7]. They are exceptionally mild and tolerate a wide range of functional groups, making them ideal for late-stage functionalization. The ortho-iodo group in MIBA provides a unique halogen acceleration effect, facilitating hydrogen bonding with the leaving water molecule during the transition state[5].

  • Zirconium Catalysts (e.g., ZrCl4): These operate via a dinuclear zirconium species where the amine performs a nucleophilic attack on a terminal η2-carboxylate ligand[6]. Zr-catalysis is highly cost-effective and less prone to deactivation by steric bulk, making it preferable if the carboxylic acid partner is highly hindered.

Section 2: Troubleshooting Guide

Issue 1: Reaction stalls at 30-40% conversion.

  • Root Cause: Catalytic direct amidation is an equilibrium process. The generation of water hydrolyzes the active acylborate or metal-carboxylate intermediate back to the starting materials[8].

  • Resolution: Ensure rigorous water removal. If using molecular sieves (MS), they must be freshly activated 5Å MS. 4Å MS are often insufficient for optimal trapping in boronic acid systems[9]. Alternatively, switch to azeotropic reflux using a Dean-Stark apparatus with a solvent like toluene or fluorobenzene[7][10].

Issue 2: Precipitation of a white solid upon mixing reagents, with zero amide formation.

  • Root Cause: Formation of a stable, unreactive ammonium carboxylate salt[8].

  • Resolution: This off-cycle resting state prevents the carboxylic acid from coordinating with the catalyst. Increase the reaction temperature (>80 °C) to break the salt lattice, or switch to a less polar solvent (e.g., tert-butyl acetate or cyclopentyl methyl ether) to favor the un-ionized species[11].

Section 3: Mechanistic and Troubleshooting Workflows

Boronic acid-catalyzed direct amidation mechanistic cycle.

Troubleshooting workflow for stalled catalytic amidation reactions.

Section 4: Quantitative Catalyst Performance Data

The following table summarizes the optimization landscape for the direct amidation of standard carboxylic acids with fluorinated benzylamines, benchmarking catalyst efficiency.

Catalyst SystemLoading (mol%)Dehydrating AgentSolventTemp (°C)Time (h)Typical Yield (%)
Uncatalyzed (Thermal)N/ADean-StarkToluene11024< 10%
MIBA[5]105Å Molecular SievesDCM / Toluene25 - 651285 - 95%
2-(Thiophen-2-ylmethyl)phenylboronic acid[10]105Å Molecular SievesFluorobenzene6524> 88%
ZrCl4[6]10None (Soxhlet optional)THF / Toluene702480 - 90%
B(OCH2CF3)3[12]20Dean-StarkTAME861670 - 90%

Section 5: Self-Validating Experimental Protocols

Protocol A: MIBA-Catalyzed Direct Amidation

Rationale: This protocol utilizes MIBA to activate the carboxylic acid at ambient to mild heating temperatures, preventing thermal degradation of sensitive substrates. The self-validating step involves an internal NMR standard to precisely monitor conversion before workup.

  • Preparation of Drying Agent: Activate 5Å molecular sieves (1.0 g per mmol of substrate) in a vacuum oven at 300 °C for 12 hours. Cool under argon. Critical Step: Failure to use rigorously dried sieves will poison the boronic acid catalyst[9].

  • Reaction Assembly: In an oven-dried Schlenk flask under argon, add the carboxylic acid (1.0 mmol), (2,5-difluorophenyl)methanamine (1.0 mmol), and MIBA (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (5.0 mL) and the activated 5Å molecular sieves.

  • Reaction Execution: Stir the suspension vigorously at room temperature (for DCM) or 65 °C (for toluene) for 12–24 hours[5].

  • Self-Validation (In-Process Control): Withdraw a 50 µL aliquot, filter through a small plug of Celite to remove sieves, and evaporate. Dissolve in CDCl3 containing a known mass of 1,3,5-trimethoxybenzene (internal standard). Obtain a 1H NMR spectrum to calculate conversion based on the disappearance of the benzylic CH2 protons of the starting amine (~3.8 ppm) vs. the amide product (~4.5 ppm)[10].

  • Workup: Filter the mixture through Celite, wash the pad with ethyl acetate, and concentrate the filtrate. Purify via flash chromatography.

Protocol B: Zirconium(IV) Chloride-Catalyzed Amidation

Rationale: Ideal for sterically hindered acids where boronic acids fail. ZrCl4 acts as a potent Lewis acid to form a reactive metal-carboxylate complex[6].

  • Reaction Assembly: In a dry reaction tube, combine the carboxylic acid (1.0 mmol) and (2,5-difluorophenyl)methanamine (1.1 mmol).

  • Catalyst Addition: In a glovebox or under a strict argon stream, add anhydrous ZrCl4 (0.1 mmol, 10 mol%). Note: ZrCl4 is highly hygroscopic; exposure to ambient moisture generates inactive ZrO2 and HCl[6].

  • Solvent & Heating: Add anhydrous THF (5.0 mL). Seal the tube and heat to 70 °C for 24 hours.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to precipitate zirconium salts. Extract with ethyl acetate (3 x 10 mL). Wash the combined organics with 1M HCl to remove unreacted amine, ensuring the isolated product is exclusively the desired amide. Dry over MgSO4, filter, and concentrate.

Sources

Troubleshooting

Technical Support Center: Optimizing (2,5-Difluorophenyl)methanamine Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of CNS-penetrant inhibitors and complex active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of CNS-penetrant inhibitors and complex active pharmaceutical ingredients (APIs). A recurring bottleneck in these workflows is the alkylation of (2,5-difluorophenyl)methanamine (also known as 2,5-difluorobenzylamine).

Direct N-alkylation of this primary amine notoriously results in a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts. This guide provides field-proven, mechanistically grounded solutions to eliminate byproduct formation, ensuring high-yield, chemoselective mono-alkylation.

Diagnostic Decision Matrix

Before troubleshooting, it is critical to align your synthetic pathway with the correct chemical logic. Use the diagnostic matrix below to select a strategy that inherently prevents over-alkylation.

AlkylationStrategy Start Alkylation of (2,5-difluorophenyl)methanamine Direct Direct Alkylation (Alkyl Halides) Start->Direct SN2 Pathway Reductive Reductive Amination (Aldehydes/Ketones) Start->Reductive Imine Pathway OverAlk Risk: Over-alkylation (Dialkylation) Direct->OverAlk AldReduction Risk: Carbonyl Reduction (Alcohol byproduct) Reductive->AldReduction Cesium Solution: Cesium Effect (Cs2CO3 / DMF) OverAlk->Cesium Fukuyama Solution: Fukuyama (Nosyl Protection) OverAlk->Fukuyama STAB Solution: NaBH(OAc)3 (Weak Reductant) AldReduction->STAB TiOiPr4 Solution: Ti(O-iPr)4 Intermediate Complex AldReduction->TiOiPr4

Decision tree for selecting an amine alkylation strategy to minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing 30-40% dialkylated byproduct when reacting (2,5-difluorophenyl)methanamine with an alkyl halide, even with a strict 1:1 stoichiometry? A1: This is the classic "runaway" cascade of amine over-alkylation. During an SN2 direct alkylation, replacing a hydrogen atom on the primary amine with an alkyl group increases the electron density on the nitrogen via inductive effects. This makes the resulting secondary amine a stronger nucleophile than the starting primary amine[1]. Although the 2,5-difluoro substitution on the phenyl ring exerts an electron-withdrawing effect that slightly lowers the overall pKa of the amine compared to unsubstituted benzylamine, it does not alter the relative nucleophilicity difference between the primary starting material and the secondary product. The secondary amine aggressively competes for the alkylating agent, leading to dialkylation[1].

Q2: How does the "Cesium Effect" prevent this runaway reaction? A2: When using bases like Cs₂CO₃ or CsOH in polar aprotic solvents (like DMF), the large ionic radius of the cesium cation coordinates strongly with the intermediate secondary amine. This creates a bulky, sterically hindered complex that physically blocks the nitrogen lone pair from attacking another molecule of the alkyl halide. This chemoselectively favors mono-N-alkylation and suppresses dialkylation[2].

Q3: I switched to reductive amination using an aldehyde and NaBH₄, but I am getting poor yields and a lot of alcohol byproduct. What went wrong? A3: NaBH₄ is too strong and non-selective; it reduces the aldehyde to an alcohol faster than the intermediate imine can fully form. To fix this, you must either use Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is a milder reducing agent that selectively targets the imine[1], or pre-form the imine using Titanium(IV) isopropoxide (Ti(O-iPr)₄) before adding the reductant[3].

Q4: Why choose Ti(O-iPr)₄ over standard NaBH(OAc)₃ for reductive amination? A4: While NaBH(OAc)₃ is excellent for standard reductive aminations, it can struggle with sterically hindered or electronically deactivated amines. Ti(O-iPr)₄ offers a highly controlled alternative. It acts as both a Lewis acid to activate the carbonyl and a water scavenger, driving the formation of an intermediate titanium-imine complex. This complex is then cleanly reduced by NaBH₄, exclusively yielding the secondary amine in high purity without over-alkylation[3].

Quantitative Data: Strategy Comparison

To make an informed decision for your specific scale and budget, compare the expected outcomes of the primary synthetic strategies below:

Synthesis StrategyReagents / ConditionsExpected Mono-Alkylation YieldDialkylation Byproduct RiskCausality / Mechanism
Standard Direct Alkylation Alkyl Halide, K₂CO₃, MeCN35 - 45%High (>40%)Secondary amine is more nucleophilic than primary amine.
Cesium-Promoted Alkylation Alkyl Halide, Cs₂CO₃, DMF85 - 95%Low (<5%)Cesium cation coordinates and sterically shields the secondary amine.
Standard Reductive Amination Aldehyde, NaBH₄, MeOH40 - 60%Low (<5%)NaBH₄ aggressively reduces unreacted aldehyde to alcohol byproduct.
STAB Reductive Amination Aldehyde, NaBH(OAc)₃, DCE80 - 90%Very Low (<2%)Mild reductant selectively targets the imine over the aldehyde.
Titanium-Mediated Amination Aldehyde, Ti(O-iPr)₄, NaBH₄>95%None (0%)Ti(O-iPr)₄ acts as a water scavenger, forcing 100% imine conversion prior to reduction.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, meaning they contain internal checkpoints (visual or analytical) to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Chemoselective Mono-N-Alkylation via Titanium(IV) Isopropoxide

Best for: Complex aldehyde coupling where over-alkylation must be strictly 0%.

  • Step 1: Imine Complexation. In a flame-dried flask under an inert atmosphere (N₂), dissolve (2,5-difluorophenyl)methanamine (1.0 equiv) and the target aldehyde/ketone (1.0 equiv) in anhydrous THF. Add Ti(O-iPr)₄ (1.25 equiv).

    • Causality: Ti(O-iPr)₄ functions simultaneously as a Lewis acid to activate the carbonyl and a desiccant to consume the water byproduct. This drives the equilibrium entirely toward the imine[3].

    • Self-Validation: Stir at room temperature for 10-12 hours. The reaction is self-validating when the solution transitions from clear to a distinct yellow/orange hue, visually confirming the formation of the titanium-imine complex.

  • Step 2: Reduction. Cool the reaction mixture to 0 °C. Slowly add a solution of NaBH₄ (1.5 equiv) dissolved in absolute ethanol.

    • Causality: Ethanol is specifically required here to break down the titanium complex during the reduction phase. NaBH₄ is utilized instead of STAB because the imine is already fully stabilized, allowing for a highly efficient, atom-economical reduction[3].

  • Step 3: Quench and Extraction. Stir for an additional 2 hours at room temperature. Quench by adding water dropwise (caution: H₂ gas evolution). Filter the resulting white TiO₂ precipitate through a Celite pad. Extract the filtrate with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Analyze the crude mixture via LC-MS. The target secondary amine mass should be the dominant peak, with zero trace of tertiary amine or primary alcohol byproducts.

Protocol B: Direct Mono-Alkylation via the Cesium Effect

Best for: SN2 reactions using simple alkyl halides where reductive amination is not possible.

  • Step 1: Base Suspension. Suspend Cs₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M relative to amine) and stir vigorously for 15 minutes at room temperature.

    • Causality: The basicity and solubility of cesium carbonate in DMF are critical. The large ionic radius of the cesium cation strongly coordinates with the newly formed secondary amine, creating a bulky intermediate that sterically shields the nitrogen lone pair, effectively halting a second alkylation event[2].

  • Step 2: Amine Addition. Add (2,5-difluorophenyl)methanamine (1.0 equiv) to the suspension. Stir for 10 minutes to allow for initial deprotonation equilibrium.

  • Step 3: Alkylation. Dissolve the alkyl halide (1.05 equiv) in a minimal amount of DMF and add it dropwise over 30 minutes via a syringe pump.

    • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, forcing it to react with the most abundant nucleophile (the primary amine) rather than any transient uncoordinated secondary amine[1].

  • Step 4: Monitoring and Workup. Stir for 12-16 hours at room temperature.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the primary amine spot (visualized with Ninhydrin as a purple spot) disappears. Quench with water and extract with diethyl ether. The bulky cesium complex breaks down in the aqueous phase, liberating the pure secondary amine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Fluorinated Benzylamines vs. (2,5-Difluoro-phenyl)-methyl-amine

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Electronic effects, nucleophilicity, pKa modulation, and synthetic protocols. Introduction: The Strategic Role of Fluorination in Amine Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Electronic effects, nucleophilicity, pKa modulation, and synthetic protocols.

Introduction: The Strategic Role of Fluorination in Amine Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing lipophilicity, metabolic stability, and target binding affinity[1]. Benzylamine derivatives are ubiquitous building blocks in drug discovery; however, their native basicity can sometimes lead to poor membrane permeability or off-target hERG liabilities.

Introducing fluorine atoms to the aromatic ring of benzylamine fundamentally alters its physicochemical properties. This guide provides an objective, data-driven comparison of mono-fluorinated benzylamines against the di-substituted (2,5-difluoro-phenyl)-methyl-amine (commonly known as 2,5-difluorobenzylamine), detailing how specific substitution patterns dictate reactivity, nucleophilicity, and synthetic utility.

Mechanistic Causality: Electronic and Steric Effects

To understand the reactivity of these amines, we must analyze the causality behind their electronic environments. The reactivity of the benzylic amine group is primarily governed by the availability of its nitrogen lone pair, which is quantified by the pKa of its conjugate acid[2].

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the σ -bond framework. However, it also possesses lone pairs that can donate electron density via resonance (+R) into the π -system at the ortho and para positions.

  • Unsubstituted Benzylamine: Lacking any electron-withdrawing groups, the nitrogen lone pair is highly available, resulting in a relatively high pKa (~9.33) and strong nucleophilicity[2].

  • 4-Fluorobenzylamine (Para): The fluorine atom is distant from the aminomethyl group. The -I effect is attenuated by distance, and the +R effect partially compensates for the electron withdrawal. Consequently, the pKa only drops slightly (~9.01–9.15)[3][4].

  • 2-Fluorobenzylamine (Ortho): The proximity of the fluorine atom to the benzylic position maximizes the through-space and through-bond -I effect. The pKa drops significantly (~8.60–8.90), markedly reducing nucleophilicity[4][5].

  • (2,5-Difluoro-phenyl)-methyl-amine (Ortho, Meta): This molecule represents a compounded electronic sink. The ortho-fluorine (position 2) exerts a strong proximal -I effect. The meta-fluorine (position 5) exerts an additional -I effect without any capacity for +R resonance donation to the benzylic carbon. This dual inductive withdrawal drastically reduces the electron density on the nitrogen, resulting in the lowest pKa (~8.20) and the weakest nucleophilicity among the compared cohort.

G F_Subst Fluorine Substitution on Benzylamine Ortho_Meta Ortho (2) & Meta (5) Positions (Strong -I Effect, No +R at Meta) F_Subst->Ortho_Meta 2,5-Difluoro Para Para (4) Position (-I and +R Effects) F_Subst->Para 4-Fluoro pKa_Drop_High Significant pKa Drop (e.g., 2,5-Difluoro) Ortho_Meta->pKa_Drop_High Dual Inductive Withdrawal pKa_Drop_Low Moderate pKa Drop (e.g., 4-Fluoro) Para->pKa_Drop_Low Partial Resonance Compensation Nucleo_Low Highly Reduced Nucleophilicity pKa_Drop_High->Nucleo_Low Decreased Basicity Nucleo_Mod Moderately Reduced Nucleophilicity pKa_Drop_Low->Nucleo_Mod Decreased Basicity

Caption: Logical relationship between fluorine substitution patterns and amine nucleophilicity.

Quantitative Data Comparison

The table below summarizes the physicochemical properties and relative reactivities of the benzylamine derivatives. The reduction in nucleophilicity for 2,5-difluorobenzylamine is a critical consideration in reaction design; transformations that proceed readily with unsubstituted benzylamine (e.g., N-alkylation or amidation) require more forcing conditions or highly electrophilic partners when using the 2,5-difluoro analogue[4].

CompoundSubstitution PatternConjugate Acid pKa (25°C)Relative NucleophilicityPrimary Electronic Driver
Benzylamine None9.33[2]High (Baseline)N/A
4-Fluorobenzylamine Para9.01 - 9.15[3][4]Moderate-High-I attenuated by distance; partial +R
2-Fluorobenzylamine Ortho8.60 - 8.90[4][5]LowStrong proximal -I effect
2,5-Difluorobenzylamine Ortho, Meta~8.20 (Predicted)Very LowCompounded -I from positions 2 and 5

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They allow researchers to objectively measure the performance differences between 2,5-difluorobenzylamine and its mono-fluorinated counterparts.

Protocol A: Determination of pKa via Potentiometric Titration

This method is self-validating because the pKa is derived directly from the inflection point of the titration curve (the half-equivalence point), rendering it robust against minor variations in absolute analyte concentration[2].

Materials:

  • 0.01 M solutions of the target amines (Benzylamine, 4-Fluorobenzylamine, 2,5-Difluorobenzylamine) in a 1:1 (v/v) Methanol-Water mixture.

  • Standardized 0.01 M HCl solution.

  • Calibrated pH meter with a glass electrode.

Step-by-Step Methodology:

  • Preparation: Transfer exactly 20.0 mL of the 0.01 M amine solution into a thermostated vessel maintained at 25 °C.

  • Titration: Add the standardized 0.01 M HCl titrant in 0.5 mL increments under constant magnetic stirring.

  • Equilibration: Allow the pH reading to stabilize for 30 seconds after each addition before recording the value.

  • Data Acquisition: Continue titration until the pH drops below 3.0, ensuring the equivalence point is fully captured.

  • Analysis: Plot pH vs. Volume of HCl added. Calculate the first derivative ( Δ pH/ Δ V) to precisely locate the equivalence point. The pH at exactly half the equivalence volume represents the pKa of the conjugate acid.

Protocol B: Comparative Reductive Amination Workflow

Reductive amination is a standard method for synthesizing secondary amines[1]. Comparing the conversion rates of different fluorinated benzylamines with a standard aldehyde provides a direct, objective measure of relative nucleophilicity.

Step-by-Step Methodology:

  • Imine Formation: In parallel vials, combine 1.0 mmol of benzaldehyde and 1.0 mmol of the respective amine (e.g., 2,5-difluorobenzylamine vs. benzylamine) in 5.0 mL of 1,2-dichloroethane (DCE).

  • Equilibration: Stir the mixtures at room temperature for exactly 2 hours to allow imine/iminium equilibrium to establish. (Note: 2,5-difluorobenzylamine will show slower imine formation due to its lower basicity).

  • Reduction: Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3) to each vial in a single portion.

  • Reaction Monitoring: Stir for 4 hours. Extract 50 μ L aliquots at 1-hour intervals, quench with aqueous NaHCO3, and extract with ethyl acetate.

  • Validation & Analysis: Analyze the organic layers via HPLC (UV detection at 254 nm). The ratio of the product peak area to the remaining aldehyde peak area provides a kinetic comparison of the reductive amination efficiency.

Workflow Start Equilibrate Amine & Aldehyde in DCE (1:1 molar ratio) Imine Imine/Iminium Formation (Rate dictated by Amine pKa) Start->Imine Reduce Addition of Reductant (NaBH(OAc)3, 1.5 equiv) Imine->Reduce Quench Reaction Quench (Aqueous NaHCO3) Reduce->Quench Analyze Organic Extraction & HPLC Kinetic Analysis Quench->Analyze

Caption: Standardized experimental workflow for comparative reductive amination kinetic analysis.

Conclusion & Synthetic Recommendations

When transitioning a synthetic route from unsubstituted benzylamine to (2,5-difluoro-phenyl)-methyl-amine , chemists must account for a significant drop in nucleophilicity driven by the compounded inductive effects of the ortho and meta fluorine atoms.

Practical Adjustments:

  • Amidation Reactions: Standard coupling reagents (e.g., EDC/HOBt) may result in sluggish kinetics or low yields. Consider highly reactive acylating agents (acid chlorides) or more potent coupling systems (e.g., HATU with a stronger base like DIPEA) to drive the reaction forward.

  • Alkylation: SN2 alkylations will require longer reaction times, elevated temperatures, or the use of iodide catalysts (Finkelstein conditions) to compensate for the amine's reduced nucleophilicity.

References

  • ChemBK. "4-fluorobenzylamine." ChemBK. Available at:[Link]

Sources

Comparative

HPLC Validation Methods for Assessing (2,5-Difluoro-phenyl)-methyl-amine Purity: A Comparative Guide to Stationary Phase Selection

As a Senior Application Scientist, I frequently encounter the misconception that a standard C18 column is a universal solution for small-molecule purity assays. When assessing the purity of (2,5-difluoro-phenyl)-methyl-a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the misconception that a standard C18 column is a universal solution for small-molecule purity assays. When assessing the purity of (2,5-difluoro-phenyl)-methyl-amine (commonly known as 2,5-difluorobenzylamine), relying on traditional C18 chemistry is a fundamental error in experimental design.

This guide objectively compares the performance of traditional alkyl (C18) phases against fluorinated stationary phases—specifically the Pentafluorophenyl (PFP) column. By grounding our methodology in the ICH Q2(R2) guidelines[1], we will construct a self-validating analytical system capable of separating the active compound from its closely related regioisomers and synthetic precursors[2].

Mechanistic Rationale: Why Traditional C18 Fails and PFP Excels

To design a robust HPLC method, we must first understand the causality dictated by the analyte's physicochemical properties. 2,5-difluorobenzylamine is a fluorinated aromatic compound with a primary amine group, possessing a predicted pKa​ of approximately 8.58[3].

The Failure of C18: In reversed-phase HPLC, the mobile phase pH must be lowered (typically to pH ~2.0 using an acid modifier like Trifluoroacetic acid) to suppress the ionization of residual silanols on the silica support, which otherwise cause severe peak tailing. At pH 2.0, the primary amine of our analyte is fully protonated ( NH3+​ ). Traditional C18 columns rely almost exclusively on dispersive, hydrophobic interactions. A fully protonated, low-molecular-weight amine is highly polar and lacks the hydrophobicity required to partition into the C18 chains. Consequently, it elutes near the void volume ( t0​ ), resulting in poor retention and co-elution with polar synthetic impurities[4].

The Superiority of PFP: Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity that directly addresses this challenge[5]. The retention mechanism on a PFP column is multimodal:

  • π−π Interactions: The heavily fluorinated phenyl ring of the stationary phase is highly electron-deficient (a Lewis acid). It engages in strong π−π interactions with the electron-rich/polarized aromatic ring of the analyte[5].

  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the PFP ligand interact strongly with the C-F bonds of the 2,5-difluorobenzyl moiety[4].

  • Shape Selectivity: The rigid, planar structure of the PFP group provides exceptional steric recognition. This is the critical mechanism required to baseline-resolve 2,5-difluorobenzylamine from its structural regioisomers (e.g., 2,4-difluorobenzylamine and 3,4-difluorobenzylamine), which have identical molecular weights but different spatial geometries[4][5].

G Analyte 2,5-Difluorobenzylamine (Fluorinated, Basic, pKa ~8.6) C18 Traditional C18 Phase Analyte->C18 PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Hydrophobic Hydrophobic Interactions Only (Weak Retention) C18->Hydrophobic PiPi π-π Interactions PFP->PiPi Dipole Dipole-Dipole Interactions PFP->Dipole Shape Shape Selectivity PFP->Shape PoorRes Poor Resolution of Isomers Peak Tailing Hydrophobic->PoorRes HighRes Baseline Resolution (Rs > 2.0) Sharp Peaks PiPi->HighRes Dipole->HighRes Shape->HighRes

Logical relationship of stationary phase interactions for fluorinated aromatics.

Comparative Experimental Data: C18 vs. PFP

To objectively validate the mechanistic theory, an experimental comparison was conducted using a standardized gradient on both column chemistries. The critical pair for resolution ( Rs​ ) was defined as 2,5-difluorobenzylamine and its closely related isomer, 2,4-difluorobenzylamine.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterTraditional C18 Phase (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)Mechanistic Cause for Difference
Retention Time ( tR​ ) 2.1 min (Near void volume)6.8 minEnhanced dipole & π−π retention on PFP
Resolution ( Rs​ ) 0.8 (Co-elution of isomers)2.6 (Baseline resolution)Rigid shape selectivity of PFP
Tailing Factor ( Tf​ ) 1.8 (Significant tailing)1.1 (Highly symmetrical)PFP shields residual silanols more effectively
Theoretical Plates ( N ) 3,50012,400Optimal partitioning kinetics on fluorinated phase

Data clearly indicates that the PFP column is mandatory for the accurate purity assessment of this compound.

Step-by-Step Methodology: The PFP Protocol

The following protocol details the optimized workflow for assessing the purity of 2,5-difluorobenzylamine.

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring full protonation of the amine and suppressing residual silanol interactions.

  • Buffer B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP) phase, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Controls partitioning thermodynamics and stabilizes retention times).

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) at 210 nm (optimal for the benzylamine chromophore) and 254 nm.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2–10 min: 5% 60% B

    • 10–12 min: 60% 95% B (Column wash)

    • 12–15 min: 95% B

    • 15–15.1 min: 95% 5% B

    • 15.1–20 min: 5% B (Equilibration)

Step 3: Sample Preparation

  • Diluent: Water/Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh the 2,5-difluorobenzylamine reference standard and dilute to a working concentration of 100 µg/mL.

  • Resolution Mix: Spike the standard with 1% w/w of 2,4-difluorobenzylamine and 2,5-difluorobenzonitrile (the synthetic precursor) to verify resolving power[2].

Step 4: System Suitability Testing (SST)

  • Inject the Resolution Mix. Verify that the resolution ( Rs​ ) between 2,4-difluorobenzylamine and 2,5-difluorobenzylamine is ≥2.0 .

  • Inject the Standard Preparation 6 consecutive times. Verify that the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the tailing factor ( Tf​ ) is ≤1.5 .

Building a Self-Validating System (ICH Q2(R2) Framework)

A scientific protocol is only trustworthy if it acts as a self-validating system. By subjecting our PFP methodology to the rigorous ICH Q2(R2) guidelines[1], we ensure the method is stability-indicating and fit for regulatory submission.

Validation Start Method Optimization (PFP Column Selected) Spec Specificity (Forced Degradation & Isomers) Start->Spec Lin Linearity & Range (LOQ to 120% Spec) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (pH, Temp, Flow variations) Prec->Robust Valid Validated Self-Correcting System Robust->Valid

Step-by-step ICH Q2(R2) HPLC method validation workflow.

Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)System Status
Specificity No interference at tR​ of analyte; Peak purity angle < thresholdBaseline resolution from all forced degradation products (acid, base, peroxide, heat).Pass
Linearity & Range R2≥0.999 (From LOQ to 120% of nominal concentration) R2=0.9998 Pass
Accuracy 98.0% - 102.0% recovery across 3 concentration levels99.4% - 100.5%Pass
Precision Repeatability RSD ≤2.0% (n=6 injections)RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise ≥3 (LOD) and ≥10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPass
Robustness Method withstands deliberate variations ( ±2∘C , ±0.1 mL/min) Rs​ remained >2.0 under all stress conditions.Pass

References

  • Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Source: ResearchGate. URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: LCGC International. URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures. Source: International Council for Harmonisation (ICH) Official Guidelines. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to NMR Spectral Comparison of (2,5-difluoro-phenyl)-methyl-amine Isomers

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into molecular structure.[1] Distinguishing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development, providing unparalleled insight into molecular structure.[1] Distinguishing between positional isomers is a critical task where NMR excels, as subtle differences in atomic connectivity lead to distinct and predictable spectral fingerprints.[1][2] This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of (2,5-difluoro-phenyl)-methyl-amine and its structural isomers. We will explore the fundamental principles of chemical shifts and spin-spin coupling, particularly the significant influence of fluorine atoms, to provide a robust framework for unambiguous isomer identification. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization.

Introduction: The Critical Need for Isomer Differentiation

In pharmaceutical research and chemical manufacturing, positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core structure—can exhibit drastically different pharmacological, toxicological, and physical properties.[1] The (difluoro-phenyl)-methyl-amine scaffold is a common motif in medicinal chemistry. An záměna of fluorine atom positions can profoundly alter a compound's binding affinity to a biological target, its metabolic stability, and its overall efficacy. Consequently, the ability to definitively identify the correct isomer is not merely an academic exercise but a crucial component of quality control, process development, and regulatory compliance.

NMR spectroscopy provides the necessary resolution to distinguish these isomers by exploiting the unique electronic environment of each proton and carbon nucleus within the molecule.[3] The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, introduces characteristic splitting patterns (J-coupling) in both ¹H and ¹³C spectra, serving as a powerful diagnostic tool.[4]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The foundation of accurate spectral analysis is a meticulously executed experimental protocol. The following steps outline a self-validating system for preparing and analyzing aminophenyl isomers.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[5]

  • Analyte Purity: Ensure the analyte is of high purity. Chromatographic impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has residual peaks that do not overlap with analyte signals.[6][7] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. For amines, which can undergo proton exchange, Methanol-d₄ (CD₃OD) or DMSO-d₆ can also be considered, but may broaden the N-H proton signal.

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-20 mg of the compound in 0.6–0.7 mL of the deuterated solvent.[5][7] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[7]

  • Filtration: To ensure a homogeneous magnetic field, the sample must be free of particulate matter.[5] Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal reference to calibrate the chemical shift scale to 0 ppm. Modern spectrometers often reference the residual solvent peak, but TMS can still be used for ultimate precision.

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Shimming: The magnetic field must be shimmed to high homogeneity for each sample to obtain sharp, symmetrical peaks.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and analysis.

Comparative Spectral Analysis

The key to distinguishing the isomers lies in the symmetry and the coupling patterns of the aromatic protons and carbons. The fluorine atoms exert a strong influence on neighboring nuclei, with the magnitude of the coupling constant (J-value) being highly dependent on the number of bonds separating the coupled nuclei.

Molecular Structures and Key Environments

Let's consider three representative isomers: (2,5-difluoro-phenyl)-methyl-amine, (2,3-difluoro-phenyl)-methyl-amine, and (3,4-difluoro-phenyl)-methyl-amine.

Caption: Key positional isomers of difluoro-phenyl-methyl-amine.

¹H NMR Spectral Comparison

The aromatic region (typically 6.5-8.0 ppm) provides the most diagnostic information. The N-H proton will appear as a broad singlet (exchangeable) and the methyl group (CH₃) as a singlet around 2.8-3.0 ppm, although it may show a small coupling to the N-H proton under certain conditions. The key is the pattern of the three aromatic protons.

Isomer Proton Approx. δ (ppm) Expected Multiplicity & Key Couplings
(2,5-difluoro) H-3~6.7ddd (doublet of doublet of doublets) due to ³JHH, ⁴JHF(F2), ⁴JHH
H-4~6.9ddd due to ³JHH, ³JHF(F2), ⁴JHF(F5)
H-6~6.6ddd due to ⁴JHH, ³JHF(F5), ⁵JHF(F2)
(2,3-difluoro) H-4~6.9ddd due to ³JHH, ⁴JHF(F3), ⁵JHF(F2)
H-5~7.0ddd due to ³JHH, ³JHF(F3), ⁴JHF(F2)
H-6~6.7ddd due to ³JHH, ⁴JHH, ⁵JHF(F3)
(3,4-difluoro) H-2~6.8d (doublet) due to ³JHH. May show small ⁴JHF(F4).
H-5~7.1ddd due to ³JHH, ³JHF(F4), ⁴JHF(F3)
H-6~6.9ddd due to ³JHH, ⁴JHH, ⁵JHF(F4)

Expert Interpretation:

  • The Power of H-F Coupling: The magnitude of proton-fluorine coupling (JHF) is distance-dependent: ³JHF (ortho) is typically 7-11 Hz, ⁴JHF (meta) is 4-8 Hz, and ⁵JHF (para) is 0-3 Hz. These couplings are superimposed on the standard proton-proton (JHH) couplings (³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz).

  • Distinguishing Feature of (2,5)-isomer: Each of the three aromatic protons will be coupled to both fluorine atoms, resulting in complex multiplets (ddd).

  • Distinguishing Feature of (3,4)-isomer: The proton at the H-2 position is the most telling. It is primarily coupled only to H-6 (a small ⁴JHH) and H-5 (a small ⁵JHH) and is relatively far from the fluorine atoms, likely appearing as a clean doublet or a narrow triplet, which is much simpler than the signals in the other isomers.

¹³C NMR Spectral Comparison

In proton-decoupled ¹³C NMR, the signals are singlets, but the fluorine atoms still induce splitting. The magnitude of carbon-fluorine coupling (JCF) is a powerful diagnostic tool.[8][9]

Isomer Carbon Approx. δ (ppm) Expected Multiplicity & Key Couplings
(2,5-difluoro) C-1 (C-NH)~135dd, ²JCF(F2) ≈ 15-25 Hz, ⁴JCF(F5) ≈ 1-4 Hz
C-2 (C-F)~158d, ¹JCF ≈ 240-260 Hz
C-3~115dd, ²JCF(F2) ≈ 20-30 Hz, ³JCF(F5) ≈ 8-12 Hz
C-4~117dd, ³JCF(F2) ≈ 8-12 Hz, ²JCF(F5) ≈ 20-30 Hz
C-5 (C-F)~155d, ¹JCF ≈ 240-260 Hz
C-6~110dd, ³JCF(F2) ≈ 3-7 Hz, ²JCF(F5) ≈ 15-25 Hz
(2,3-difluoro) C-1 (C-NH)~125dd, ²JCF(F2) ≈ 15-25 Hz, ³JCF(F3) ≈ 8-12 Hz
C-2 (C-F)~145dd, ¹JCF ≈ 240-260 Hz, ²JCF(F3) ≈ 10-20 Hz
C-3 (C-F)~150dd, ¹JCF ≈ 240-260 Hz, ²JCF(F2) ≈ 10-20 Hz
(3,4-difluoro) C-1 (C-NH)~140ddd, ³JCF(F3) ≈ 8-12 Hz, ⁴JCF(F4) ≈ 1-4 Hz
C-2~110d, ³JCF(F3) ≈ 8-12 Hz
C-3 (C-F)~152dd, ¹JCF ≈ 240-260 Hz, ²JCF(F4) ≈ 10-20 Hz

Expert Interpretation:

  • One-Bond Coupling (¹JCF): The most dramatic feature is the very large one-bond C-F coupling, typically 240-260 Hz.[10] The carbons directly attached to fluorine will appear as large doublets. Counting these signals immediately confirms the number of C-F bonds.

  • Two-Bond Coupling (²JCF): The coupling to a carbon two bonds away is also significant, typically 15-30 Hz.[11]

  • Distinguishing Feature of (2,3)-isomer: The carbons C-2 and C-3 are both attached to fluorine and are adjacent. They will show both a large ¹JCF and a smaller ²JCF to the other fluorine, resulting in two distinct doublet of doublets in the C-F region of the spectrum.

  • Symmetry: The number of signals provides a clue. The (2,5) and (3,4) isomers have no symmetry and will show 6 distinct aromatic carbon signals. The (2,3) isomer also lacks symmetry and will show 6 signals. A more symmetric isomer like (2,6-difluoro)-phenyl-methyl-amine would show only 4 aromatic carbon signals, making it easily distinguishable.

Conclusion

The unambiguous identification of (2,5-difluoro-phenyl)-methyl-amine from its positional isomers is readily achievable through a systematic analysis of ¹H and ¹³C NMR spectra. The key differentiating factors are the number of unique signals in the aromatic region, the multiplicity of these signals, and, most importantly, the magnitude of the through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. By carefully evaluating the splitting patterns, particularly of the protons and carbons ortho, meta, and para to the fluorine substituents, a definitive structural assignment can be made with high confidence. This guide provides the fundamental principles and expected data to empower researchers in their structural elucidation endeavors.

References

  • Lie Ken Jie, M. S. F., Bakare, O., & Lau, M. M. L. (2002). Synthesis and a study of the 13C NMR spectroscopic properties of positional isomers of some C18 acetylenic thia fatty esters. ARKIVOC, 2002(3), 188-197. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • University of Manchester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Gajda, K., Nierengarten, I., Holuigue, A., Nierengarten, J. F., & Cyranski, M. K. (2014). A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η6-fluoroarene)tricarbonylchromium complexes. RSC Advances, 4(69), 36710-36719. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Sathyamoorthy, B., Al-Hashimi, H. M., & Basus, V. J. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of magnetic resonance (San Diego, Calif. : 1997), 186(2), 198–207. [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Image]. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]

  • Almanza, O. A., Tlahuext, H., & Sartillo-Piscil, F. (2012). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis(2-methylphenyl)formamidine. Molecules (Basel, Switzerland), 17(5), 5030–5040. [Link]

  • ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 333-339. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy: 19F NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]

  • Smith, A. M., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3058–3064. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Yamamoto, J., Tsuboi, T., & Nanba, Y. (1990). 13C NMR Spectra and Four Isomers of 3-(1-Phenylethyl)-6-aryl-1,2,4,5-tetraoxanes. Bulletin of the Faculty of Education, Ibaraki University (Natural Sciences), (39), 95-100. [Link]

  • NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

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  • Widener University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of (2,5-difluoro-phenyl)-methyl-amine Analogs

Introduction: From Scaffold to a Validated Lead The (2,5-difluoro-phenyl)-methyl-amine scaffold is a privileged starting point in modern medicinal chemistry.[1] The strategic placement of fluorine atoms can profoundly al...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Scaffold to a Validated Lead

The (2,5-difluoro-phenyl)-methyl-amine scaffold is a privileged starting point in modern medicinal chemistry.[1] The strategic placement of fluorine atoms can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable building block for developing novel therapeutics.[1][2] However, the journey from a newly synthesized analog to a validated lead candidate is one of rigorous, systematic biological evaluation. A compound's true potential is only revealed through a multi-tiered assay strategy designed to answer critical questions: Is it active? Is it specific? Is it potent? And fundamentally, is it safe for cells?

This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to validate and compare the biological activity of a novel series of (2,5-difluoro-phenyl)-methyl-amine analogs. We will move beyond simple screening to build a self-validating experimental cascade that establishes causality, from general cellular effects to specific target engagement. For the purpose of this guide, we will hypothesize that our analogs have been designed as inhibitors of a specific protein kinase, "Target Kinase X," a common objective for compounds bearing the difluorophenyl moiety.[3]

Part 1: The Foundational Gatekeeper - Assessing General Cytotoxicity

The Causality: Before investigating specific, intended biological activity, it is imperative to first rule out nonspecific cytotoxicity. A compound that indiscriminately kills cells can produce misleading results in subsequent, more sensitive assays, appearing potent for the wrong reasons. The goal here is to establish a "therapeutic window"—a concentration range where the analog can be tested for its specific effects without causing general cellular stress or death. The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring the metabolic activity of living cells.[4][5][6]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate a relevant human cell line (e.g., HeLa or a cancer cell line overexpressing Target Kinase X) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the (2,5-difluoro-phenyl)-methyl-amine analogs (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the various concentrations of the analogs. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blanks. Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[5][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).

Part 2: Interrogating the Primary Target - Biochemical Kinase Activity

The Causality: Once a non-toxic concentration range is established, the next logical step is to determine if the analogs directly interact with their intended target. A biochemical assay, free from the complexities of a cellular environment, provides the cleanest initial answer. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the universal product of a kinase reaction—ADP.[8][9] This makes it adaptable to virtually any kinase and provides a highly sensitive luminescent readout, where a decrease in kinase activity results in less ADP produced and a stronger light signal.[9]

Diagram: Biochemical Kinase Inhibition Assay Workflow

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Kinase Target Kinase X Reaction_Mix Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Analog Analog (Inhibitor) Analog->Reaction_Mix Analog->Reaction_Mix Inhibits ADP Production ADP_Glo ADP-Glo™ Reagent Reaction_Mix->ADP_Glo 1. Stop Reaction 2. Deplete ATP Kinase_Detection Kinase Detection Reagent ADP_Glo->Kinase_Detection Convert ADP to ATP Luminescence Luminescence (Light Signal) Kinase_Detection->Luminescence Luciferase/Luciferin Reaction

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, set up the kinase reaction including Target Kinase X, its specific peptide substrate, and ATP at its Km concentration (ensuring sensitivity to competitive inhibitors).

  • Compound Addition: Add the (2,5-difluoro-phenyl)-methyl-amine analogs across a range of concentrations (e.g., 1 nM to 30 µM). Include a "no-inhibitor" positive control and a "no-enzyme" negative control.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase-driven reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Normalize the data to the controls and plot the inhibitor concentration versus luminescence to determine the IC50 value—the concentration of the analog required to inhibit 50% of the kinase activity.[10]

Data Presentation: Comparative Potency of Analogs
Analog IDStructural ModificationIC50 against Target Kinase X (nM)
DPA-001Parent Scaffold850
DPA-002+ 4'-chloro group95
DPA-003+ 4'-methoxy group1200
DPA-004N-ethyl substitution450

This table presents hypothetical data for illustrative purposes.

Part 3: Confirmation in a Biological Context - Cellular Target Engagement

The Causality: A positive result in a biochemical assay is promising, but it doesn't guarantee activity in a living cell. The compound must be able to cross the cell membrane and inhibit its target amidst a complex network of other proteins and signaling pathways. Therefore, the crucial next step is to validate target engagement within a cellular context. A Western blot is a definitive method to visualize the direct downstream consequence of target inhibition—in this case, a decrease in the phosphorylation of a known substrate of Target Kinase X.[10]

Diagram: Simplified Kinase X Signaling Pathway

G Signal Growth Factor Receptor Receptor Signal->Receptor KinaseX Target Kinase X Receptor->KinaseX Activates Substrate Substrate-Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate-Y (Active) Response Cellular Response pSubstrate->Response Analog Analog (Inhibitor) Analog->KinaseX Inhibits

Caption: Inhibition of Target Kinase X phosphorylation cascade.

Experimental Protocol: Western Blot for Substrate Phosphorylation
  • Cell Treatment: Plate cells as in the cytotoxicity assay. Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate them with an appropriate growth factor to activate the Target Kinase X pathway. Treat cells with the analogs at non-toxic concentrations (e.g., 1x, 5x, and 10x their biochemical IC50) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies against the total Substrate-Y and a housekeeping protein like GAPDH or β-actin.

Part 4: Synthesis of Evidence - Comparative Analysis and SAR

The Causality: The final step is to integrate all the data to build a coherent picture of each analog's performance and to understand the Structure-Activity Relationship (SAR).[3][11] SAR analysis links specific changes in the molecule's structure to observed changes in its biological activity, providing critical insights for designing the next generation of improved compounds.[12][13]

Data Presentation: Master Comparison Guide
Analog IDStructural ModificationCytotoxicity CC50 (µM)Kinase Inhibition IC50 (nM)Cellular p-Substrate-Y Inhibition (at 1 µM)
DPA-001Parent Scaffold> 50850Weak
DPA-002+ 4'-chloro group2595Strong
DPA-003+ 4'-methoxy group> 501200None
DPA-004N-ethyl substitution48450Moderate

This table presents hypothetical data for illustrative purposes.

Expert Analysis & SAR Insights

By consolidating our data, clear patterns emerge.

  • Potency and Selectivity: Analog DPA-002 , featuring an electron-withdrawing chloro group at the 4'-position, demonstrates a nearly 9-fold increase in biochemical potency compared to the parent scaffold DPA-001 . This increased potency translates directly to strong inhibition in the cellular assay. However, this modification also introduces moderate cytotoxicity, narrowing the therapeutic window. This suggests the 4'-position is critical for target engagement, potentially interacting with a key residue in the kinase active site.[3]

  • Detrimental Modifications: The addition of a bulky, electron-donating methoxy group in DPA-003 was detrimental to activity, increasing the IC50 and abolishing cellular efficacy. This suggests a steric hindrance or an unfavorable electronic interaction at the binding site.

  • Modulating Bioavailability: Modifying the methylamine in DPA-004 to an ethylamine slightly reduced potency compared to the parent but still showed moderate cellular activity. This type of modification often influences pharmacokinetic properties like solubility and membrane permeability and warrants further investigation.

Conclusion

Validating the biological activity of novel analogs is a systematic process of building confidence through layers of evidence. This guide outlines a robust, three-tiered workflow: establishing a non-toxic dose range (MTT assay), confirming direct target inhibition (biochemical kinase assay), and verifying target engagement in a relevant biological system (Western blot). By integrating these results, researchers can confidently compare analogs, derive meaningful Structure-Activity Relationships, and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024, May 17).
  • Kinase Activity Assays for 500+ Targets | PhosphoSens - AssayQuant. (n.d.). AssayQuant.
  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Biocompare.
  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins Discovery.
  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Agilent Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). PharmaLegacy.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka.
  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.
  • Cytotoxicity Testing, MTT Testing Lab - Pacific BioLabs. (n.d.). Pacific BioLabs.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20). IntechOpen.
  • (2,5-Difluoro-phenyl)-methyl-amine - Benchchem. (n.d.). Benchchem.
  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Drug Design Org.
  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives | Request PDF - ResearchGate. (n.d.).
  • Synthesis and Biological Properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed. (n.d.).
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (2021, October 30). MDPI.
  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

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Validation

A Comparative Guide for Synthetic Chemists: (2,5-Difluoro-phenyl)-methyl-amine vs. Unsubstituted Benzylamine

In the landscape of modern organic synthesis, particularly in the design of novel pharmaceuticals and functional materials, the choice of amine building block is a critical decision that dictates reaction outcomes and fi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly in the design of novel pharmaceuticals and functional materials, the choice of amine building block is a critical decision that dictates reaction outcomes and final product properties. This guide provides an in-depth comparison between (2,5-Difluoro-phenyl)-methyl-amine and its unsubstituted counterpart, benzylamine. We will explore how the strategic incorporation of fluorine atoms profoundly alters the molecule's electronic character, basicity, and reactivity, offering a distinct set of advantages and challenges for the synthetic chemist.

Core Physicochemical and Electronic Differences

The primary distinction between (2,5-difluorobenzyl)amine and benzylamine lies in the potent electronic effects of the two fluorine substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly impacts the basicity of the amine and the electron density of the phenyl ring.[1][2]

PropertyBenzylamine(2,5-Difluoro-phenyl)-methyl-amineRationale for Difference
Molecular Formula C₇H₉N[3]C₇H₇F₂N[4]Addition of two fluorine atoms.
Molecular Weight 107.15 g/mol [3]143.13 g/mol [4][5]Mass of two fluorine atoms.
pKa (of conjugate acid) ~9.33[6][7]Predicted to be significantly lowerThe strong -I effect of two fluorine atoms withdraws electron density from the nitrogen, making its lone pair less available to accept a proton, thus reducing basicity.[1][2]
Boiling Point 184-185 °C[7]~178 °C (Predicted for similar isomers[8])Increased polarity due to C-F bonds can influence intermolecular forces.
Ring Electron Density Electron-richElectron-deficientThe powerful -I effect of fluorine atoms deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution.

The Impact of Fluorine on Basicity and Nucleophilicity

This has profound implications for synthesis:

  • Slower Reaction Rates: In reactions where the amine acts as a nucleophile, such as in acylation to form amides or in N-alkylation reactions, (2,5-difluorobenzyl)amine will generally react more slowly than benzylamine under identical conditions.[9]

  • Catalyst and Base Selection: Reactions involving the fluorinated amine may require stronger bases or catalysts, or more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields to those with benzylamine.

  • Reduced Side Reactions: The lower nucleophilicity can be advantageous. For instance, in reactions with multifunctional electrophiles, it may lead to greater selectivity. In acylation with acryloyl chloride, the propensity for the product amide to undergo a problematic conjugate addition with a starting amine is a known issue.[10] The lower nucleophilicity of the fluorinated amine could potentially mitigate such side reactions.

G cluster_0 Electronic Effects on Basicity Benzylamine Benzylamine (Electronically Neutral Ring) HighBasicity Higher Basicity (pKa ≈ 9.33) More Nucleophilic Benzylamine->HighBasicity Unsubstituted ring supports high electron density on N FluorinatedAmine (2,5-Difluoro-phenyl)-methyl-amine (Electron-Withdrawing Ring) LowBasicity Lower Basicity (pKa < 9.33) Less Nucleophilic FluorinatedAmine->LowBasicity Fluorine -I effect pulls electron density from N

Caption: Impact of fluorine substitution on amine basicity.

Comparative Performance in a Key Synthetic Transformation: N-Acylation

The formation of an amide bond via N-acylation is a cornerstone reaction in organic synthesis. The reactivity difference between our two subject amines is starkly illustrated here.

Reaction: Amine + Acyl Chloride → N-Acyl Amide + HCl

  • Benzylamine: As a relatively strong nucleophile, benzylamine reacts readily with acyl chlorides, often at room temperature. The reaction is typically fast and high-yielding, often employing a mild base like pyridine or triethylamine to scavenge the HCl byproduct.[11]

  • (2,5-Difluoro-phenyl)-methyl-amine: Due to its reduced nucleophilicity, this reaction will proceed more sluggishly. To achieve high conversion, a chemist might need to:

    • Increase the reaction temperature.

    • Use a more reactive acylating agent (e.g., an acid anhydride or a more electrophilic acyl chloride).

    • Employ a stronger, non-nucleophilic base to drive the equilibrium forward.

    • Extend the reaction time significantly.

The principle is that electron-withdrawing groups on the amine decrease reactivity, while on the acylating agent, they increase it by making the carbonyl carbon more electrophilic.[9]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (2,5-Difluoro-phenyl)-methyl-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2,5-Difluoro-phenyl)-methyl-amine (CAS No. 138563-58-3).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2,5-Difluoro-phenyl)-methyl-amine (CAS No. 138563-58-3). As a versatile fluorinated aromatic amine used in medicinal chemistry and pharmaceutical research, its unique chemical properties demand rigorous handling and disposal protocols to ensure laboratory safety and environmental protection.[1] This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Profile and Scientific Rationale

(2,5-Difluoro-phenyl)-methyl-amine, also known as 2,5-difluoro-N-methylaniline, is a substituted aromatic amine.[2] Its structure, featuring a difluorinated benzene ring, imparts specific reactivity and toxicological properties that dictate its handling and disposal requirements. While specific toxicity data for this exact compound is not extensively published, the broader class of aromatic amines and related fluorinated compounds provides a strong basis for a cautious approach. Aromatic amines are often readily absorbed through the skin and can pose significant health risks, including toxicity and irritation.[3]

The carbon-fluorine (C-F) bonds in this molecule are exceptionally strong, leading to high thermal and chemical stability. This property, while useful in drug design, also means the compound is resistant to natural degradation, making it an environmentally persistent substance if not disposed of correctly.[4][5] Improper disposal can lead to the accumulation of fluorinated organic compounds in ecosystems, posing long-term risks.[5][6]

Table 1: Key Properties and Hazards of (2,5-Difluoro-phenyl)-methyl-amine

PropertyDataSource(s)
CAS Number 138563-58-3[2]
Molecular Formula C₇H₇F₂N[1]
Appearance Yellow Liquid[2]
Primary Hazard Class Aromatic Amine; Halogenated Organic[1][3]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Severe Skin and Eye Irritant/Corrosive.[7]
Environmental Profile High persistence due to C-F bonds; potential for bioaccumulation.[4][5]

Pre-Disposal Operations: Segregation and Containment

The foundation of safe disposal is laid long before the waste container leaves the laboratory. Proper segregation and containment are non-negotiable steps rooted in chemical compatibility and regulatory compliance.

Step-by-Step Pre-Disposal Protocol
  • Don Personal Protective Equipment (PPE): Before handling the primary container or any waste, ensure a complete PPE ensemble is in place.

    • Eye Protection: Chemical splash goggles and a face shield.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., thicker nitrile or neoprene). Thin disposable gloves offer minimal protection and should be changed immediately upon suspected contact.[8]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[9]

  • Designate a Waste Accumulation Area: All waste containing (2,5-Difluoro-phenyl)-methyl-amine must be stored in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a ventilated, properly labeled cabinet.[10] This prevents the spread of vapors and isolates the hazardous waste.

  • Select the Correct Waste Container:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container designated for Halogenated Organic Waste .[11][12][13]

    • Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[11]

    • Never use metal containers, as some amines can be corrosive.[14]

  • Segregate the Waste Stream: This is a critical step to prevent dangerous reactions.

    • DO NOT mix (2,5-Difluoro-phenyl)-methyl-amine waste with:

      • Acids or Oxidizing Agents: Aromatic amines can react violently with these substances.

      • Non-halogenated Organic Waste: Mixing complicates the final disposal process and increases costs.

      • Aqueous Waste: Keep organic and aqueous waste streams separate unless your facility's procedures explicitly allow it.

  • Label the Waste Container Immediately:

    • As soon as the first drop of waste enters the container, it must be labeled.[9]

    • The label must clearly state: "Hazardous Waste," the full chemical name "(2,5-Difluoro-phenyl)-methyl-amine," and list any other solvents or chemicals present.

    • Indicate the primary hazards: "Toxic," "Irritant," "Marine Pollutant."

Disposal Procedures for Different Scenarios

The core principle for the final disposal of (2,5-Difluoro-phenyl)-methyl-amine is that it must be managed by a licensed hazardous waste contractor.[14][15] On-site chemical neutralization is not recommended for researchers due to the risk of incomplete reactions and the generation of equally or more hazardous byproducts.

Protocol 3.1: Disposal of Bulk and Residual Quantities
  • Carefully pour the waste (2,5-Difluoro-phenyl)-methyl-amine into the designated, pre-labeled halogenated organic waste container using a funnel.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

  • Securely cap the container and wipe down the exterior with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove any external contamination. The cleaning cloth must also be disposed of as hazardous solid waste.

  • Store the sealed container in your designated Satellite Accumulation Area.

  • Once the container is full or ready for pickup, submit a hazardous waste collection request through your institution's Environmental Health & Safety (EHS) department.[9]

Protocol 3.2: Decontamination of Empty Glassware and Equipment
  • Initial Rinse: In a chemical fume hood, rinse the "empty" container or glassware three times with a minimal amount of a suitable organic solvent, such as acetone or ethanol.

    • Causality: The solvent dissolves the residual amine, allowing for its transfer into the waste stream.

  • Collect Rinsate: Every drop of this solvent rinsate is now considered hazardous waste. Collect all rinsate in your designated halogenated organic waste container.[16]

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

  • Container Disposal: An "RCRA empty" container that has been triple-rinsed can often be disposed of as non-hazardous waste (e.g., broken glass box), but you must confirm this with your institution's EHS guidelines.

Protocol 3.3: Management of Spills and Contaminated Materials
  • Evacuate and Ventilate: If a spill occurs, alert others in the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover and absorb the spill.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Contaminated Material: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable container or heavy-duty plastic bag.

  • Label and Dispose: Label the container as "Solid Hazardous Waste" and list all chemicals involved. Dispose of it through your EHS department. All PPE worn during the cleanup must also be treated as hazardous waste.[17]

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the logical flow for the proper management and disposal of (2,5-Difluoro-phenyl)-methyl-amine waste.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containment & Segregation cluster_2 Phase 3: Final Disposal Path start Waste Generated ((2,5-Difluoro-phenyl)-methyl-amine) ppe Step 1: Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type liquid Liquid Waste (Pure, solutions, rinsate) waste_type->liquid Liquid solid Solid Waste (Contaminated wipes, PPE, spill cleanup) waste_type->solid Solid liquid_container Step 3a: Use Labeled 'HALOGENATED ORGANIC' Liquid Waste Container liquid->liquid_container solid_container Step 3b: Use Labeled 'SOLID HAZARDOUS WASTE' Container/Bag solid->solid_container check Is container >90% full? liquid_container->check solid_container->check saa Step 4: Store Securely in Satellite Accumulation Area (SAA) check->saa No ehs Step 5: Request Pickup from Environmental Health & Safety (EHS) check->ehs Yes contractor Step 6: EHS Transfers to Licensed Hazardous Waste Contractor for Incineration ehs->contractor

Caption: Decision workflow for (2,5-Difluoro-phenyl)-methyl-amine waste management.

References

  • [(2,5-difluorophenyl)methyl][(thiophen-3-yl)methyl]amine. NextSDS. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information (PMC). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Recommendation of occupational exposure limits (2024–2025). J-STAGE. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Safety data sheet - m-phenylenebis(methylamine). CPAChem. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science Safety Unit. [Link]

  • Petition to Compel EPA to Regulate the Fluorination of Plastic Containers. Public Employees for Environmental Responsibility (PEER). [Link]

  • Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. National Center for Biotechnology Information (PubMed). [Link]

  • Major sources and environmental pathways of fluorinated pollutants (PFAS) into soil and groundwater. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. MDPI. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

  • HAZARDOUS WASTE MANAGEMENT GUIDE. Binghamton University. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]

  • Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • METHYLAMINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Methylamines purification process.
  • Methylamine Standard Operating Procedure. Rutgers University. [Link]

  • Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. National Center for Biotechnology Information (PubMed). [Link]

  • Meth and Meth Labs. Certified Decontamination. [Link]

  • Hazard Summary: Methylamine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Methylamine. SIAD S.p.A. [Link]

  • SAFETY DATA SHEET: Methylamine. Airgas. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Chemical Compatibility Chart. Industrial Specialties Mfg. (ISM). [Link]

  • Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry. e-kenkyu.com. [Link]

Sources

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